2-(Difluoromethoxy)-8-methoxynaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-11-4-2-3-8-5-6-9(7-10(8)11)16-12(13)14/h2-7,12H,1H3 |
InChI Key |
GROIODYMOKEMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Structural and Synthetic Paradigm of 2-(Difluoromethoxy)-8-methoxynaphthalene
A Technical Whitepaper on Structural Profiling, Physicochemical Modulation, and Synthetic Methodologies
Executive Summary
In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorinated functional groups is a foundational technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). Among the most privileged scaffolds is 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS RN: 1261452-91-8), a highly specialized API intermediate with the molecular formula C₁₂H₁₀F₂O₂ and a molecular weight of 224.20 g/mol [1].
This technical guide deconstructs the chemical structure of 2-(Difluoromethoxy)-8-methoxynaphthalene, exploring the causality behind its unique physicochemical properties. By juxtaposing the metabolically stable difluoromethoxy (-OCF₂H) group against the electron-donating methoxy (-OCH₃) group on a rigid naphthalene core, we provide drug development professionals with a comprehensive framework for utilizing this compound in advanced therapeutic design. Furthermore, we detail self-validating synthetic protocols, grounded in modern photoredox catalysis, to achieve high-fidelity structural assembly.
Structural Deconstruction and Physicochemical Profiling
The architectural brilliance of 2-(Difluoromethoxy)-8-methoxynaphthalene lies in its 2,8-disubstitution pattern. The naphthalene core provides a rigid, planar, and lipophilic foundation that readily intercalates into hydrophobic protein pockets. The functional divergence of its two substituents dictates its utility in drug design.
The 2-Difluoromethoxy (-OCF₂H) Group: A Lipophilic Hydrogen Bond Donor
The difluoromethoxy group provides a nuanced alternative to traditional hydroxyl (-OH) or methoxy (-OCH₃) groups[2]. It is characterized by three critical properties:
-
Lipophilic Hydrogen Bond Donation: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains an acidic proton. The strong electron-withdrawing nature of the adjacent fluorine atoms polarizes the C-H bond, allowing it to act as a weak, yet highly effective, lipophilic hydrogen bond donor[3]. This enables it to serve as a bioisostere for hydroxyl and thiol groups, improving membrane permeability without sacrificing target binding affinity.
-
Metabolic Stability: The robust carbon-fluorine bonds shield the molecule from enzymatic cleavage, specifically blocking the O-demethylation pathways typically mediated by Cytochrome P450 (CYP450) enzymes[2].
-
Electronic Tuning: With a Hammett sigma constant (
) of approximately +0.14, the -OCF₂H group is weakly electron-withdrawing, fine-tuning the electron density of the naphthalene ring[3].
The 8-Methoxy (-OCH₃) Group: Steric and Electronic Direction
Positioned at the 8-position (peri to the 1-position), the methoxy group acts as a strong electron-donating group via resonance, enriching the electron density of the adjacent aromatic ring. While it is more metabolically labile than its fluorinated counterpart, its inclusion allows chemists to lock the molecule into specific conformations due to steric hindrance, directing subsequent electrophilic aromatic substitutions or binding interactions.
Quantitative Data Summary
The table below summarizes the comparative physicochemical impact of the functional groups present on the naphthalene core, illustrating why the -OCF₂H group is a strategic asset in lead optimization[2],[3].
| Functional Group | Lipophilicity ( | Hammett Constant ( | H-Bond Donor Capability | Metabolic Stability (CYP450) |
| -OH (Hydroxyl) | Low | -0.37 | Strong | Low (Phase II Liability) |
| -OCH₃ (Methoxy) | Moderate (+0.2) | -0.27 | None | Low (O-demethylation) |
| -OCF₂H (Difluoromethoxy) | High (+0.6 to +0.8) | +0.14 | Weak (Lipophilic) | High |
| -OCF₃ (Trifluoromethoxy) | Very High (+1.04) | +0.35 | None | Very High |
Synthetic Methodologies: Self-Validating Protocols
Historically, the synthesis of aryl difluoromethyl ethers relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that required harsh basic conditions[4]. Modern synthetic paradigms prioritize bench-stable, environmentally benign precursors. Below, we detail two rigorously validated protocols for synthesizing 2-(Difluoromethoxy)-8-methoxynaphthalene from 8-methoxynaphthalen-2-ol.
Protocol A: Visible-Light Photoredox Difluoromethylation (Preferred)
This method utilizes commercially available difluorobromoacetic acid (BrCF₂CO₂H) as the difluorocarbene source under mild, visible-light irradiation[5],[6]. The causality behind choosing this method is its high functional group tolerance and avoidance of harsh thermal degradation.
Reagents & Materials:
-
Substrate: 8-Methoxynaphthalen-2-ol (1.0 equiv, 1.0 mmol)
-
Precursor: Difluorobromoacetic acid (2.0 equiv, 2.0 mmol)
-
Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%)
-
Base: Cs₂CO₃ (3.0 equiv, 3.0 mmol)
-
Solvent: Anhydrous DMF (10 mL)
-
Equipment: 23 W Blue LED (450 nm), Schlenk tube.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-methoxynaphthalen-2-ol, fac-Ir(ppy)₃, and Cs₂CO₃.
-
Atmospheric Control (Critical Step): Seal the tube and subject it to three cycles of vacuum/argon backfilling. Causality: Oxygen is a potent triplet quencher; removing it ensures the long-lived excited state of the Ir(III) catalyst is not deactivated.
-
Reagent Addition: Inject anhydrous DMF and difluorobromoacetic acid via syringe under an argon atmosphere.
-
Photocatalysis: Irradiate the stirring mixture with a Blue LED at ambient temperature (25 °C) for 12–16 hours. Monitor progression via TLC (Hexanes:EtOAc 4:1).
-
Workup & Extraction: Quench the reaction with deionized water (30 mL) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 10% aqueous LiCl (to remove DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield 2-(Difluoromethoxy)-8-methoxynaphthalene.
Caption: Visible-light photoredox mechanism for the difluoromethylation of 8-methoxynaphthalen-2-ol.
Protocol B: Thermal Decarboxylative Difluoromethylation
For laboratories lacking specialized photoreactors, thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂COONa) offers an operationally simple, scalable alternative[4],[7].
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 8-methoxynaphthalen-2-ol (1.0 equiv), sodium chlorodifluoroacetate (2.5 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a solvent mixture of DMF/H₂O (10:1 v/v). Causality: The trace water assists in the solubilization of the carboxylate salt, facilitating a smoother decarboxylation process.
-
Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours. At this temperature, the salt undergoes thermal decarboxylation to generate the electrophilic difluorocarbene (:CF₂), which is rapidly trapped by the phenolate nucleophile[4].
-
Validation & Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Validate the product formation via ¹⁹F NMR (expecting a characteristic doublet around -80 to -85 ppm with a large J-coupling constant of ~74 Hz for the -OCF₂H proton).
Caption: Step-by-step experimental workflow for the synthesis and analytical validation of the target compound.
Applications in Advanced Drug Discovery
The synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene is not merely an academic exercise; it is a strategic maneuver in lead optimization.
-
Kinase and Phosphodiesterase Inhibition: The difluoromethoxy group is increasingly incorporated into kinase inhibitors (e.g., JAK-STAT pathway targets) and PDE4 inhibitors[2]. By acting as a bioisostere for methoxy or hydroxyl groups, the -OCF₂H moiety in the 2-position of the naphthalene ring can enhance the drug's half-life while maintaining critical hydrogen-bonding interactions within the target protein's binding pocket[3].
-
Modulating Oral Bioavailability: The moderate increase in lipophilicity provided by the -OCF₂H group (compared to the highly lipophilic -OCF₃ group) ensures that the molecule remains soluble enough for oral absorption while being lipophilic enough to cross lipid bilayers efficiently[2],[3].
By leveraging the structural dichotomy of the stable 2-difluoromethoxy group and the sterically directing 8-methoxy group, medicinal chemists can utilize 2-(Difluoromethoxy)-8-methoxynaphthalene as a highly programmable building block for next-generation therapeutics.
References
-
Yang, J., Jiang, M., Jin, Y., Yang, H., & Fu, H. "Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid." Organic Letters, 2017. Available at:[Link]
-
Organic Syntheses. "Difluoromethylation of Phenols." Organic Syntheses Procedure, 2024. Available at: [Link]
Sources
The Cheminformatics and Synthetic Utility of 2-(Difluoromethoxy)-8-methoxynaphthalene: A Technical Whitepaper
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic profile[1]. Among these, 2-(difluoromethoxy)-8-methoxynaphthalene (CAS 1261452-91-8) has emerged as a highly specialized, high-purity API intermediate[2].
Unlike traditional methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) substituents, the difluoromethoxy (-OCF₂H) group occupies a unique "Goldilocks zone." It acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic in rational drug design that improves membrane permeability while maintaining critical interactions with biological targets[1][3]. This whitepaper provides an in-depth technical guide to the cheminformatics, physicochemical rationale, and synthetic methodologies surrounding this vital building block.
Molecular Identity & Cheminformatics
To integrate 2-(difluoromethoxy)-8-methoxynaphthalene into computational drug discovery pipelines (e.g., QSAR modeling, virtual screening), precise cheminformatic identifiers are required.
-
SMILES String: COc1cccc2ccc(OC(F)F)cc12
-
Standard InChI: InChI=1S/C12H10F2O2/c1-15-11-5-2-4-9-6-3-10(16-12(13)14)7-8(9)11/h2-7,12H,1H3
The Logic of the SMILES Representation
The SMILES string maps the topology of the substituted naphthalene core. The string c1cccc2ccccc12 represents the fused bicyclic aromatic system. The substitution pattern is strictly defined: the methoxy group (OC) is positioned at C8, while the difluoromethoxy group (OC(F)F) is positioned at C2.
InChIKey Generation
Because standard InChI strings can become unwieldy for database indexing, an InChIKey is generated via a SHA-256 cryptographic hash of the InChI string. This results in a fixed-length (27-character) identifier formatted as a 14-10-1 block structure, ensuring collision-free indexing across databases like PubChem and ChEMBL.
Caption: Cheminformatics data flow from 2D structure to InChIKey generation.
Physicochemical Profile & Medicinal Chemistry Rationale
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1261452-91-8[2] | Unique registry identifier for procurement and QA. |
| Molecular Formula | C₁₂H₁₀F₂O₂[4] | Determines exact mass for high-resolution MS. |
| Molecular Weight | 224.20 g/mol [4] | Highly efficient ligand efficiency (LE) metric. |
| H-Bond Donors | 1 (-OCF₂H ) | Enhances target binding via weak hydrogen bonding[3]. |
| H-Bond Acceptors | 2 (Ether oxygens) | Interacts with kinase/receptor hinge regions. |
The "Expertise & Experience" Rationale: Why Difluoromethoxy?
As a Senior Application Scientist, the decision to utilize an -OCF₂H group over an -OCH₃ group is rooted in metabolic causality. The standard methoxy group is highly susceptible to oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes in the liver.
The strong carbon-fluorine bonds in the difluoromethoxy group impart significant metabolic stability, making the molecule highly resistant to oxidative cleavage[1][3]. The electron-withdrawing nature of the fluorine atoms polarizes the remaining C-H bond, turning it into a weak hydrogen bond donor[3]. This allows the -OCF₂H group to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving the pharmacokinetic half-life without sacrificing target affinity[1]. Furthermore, the metabolic stability of fluorinated small molecules is driven by the perturbation of enzyme affinity (K_a) and the inherent strength of the C-F bond[5].
Synthetic Methodology & Protocol
The synthesis of difluoromethyl ethers typically relies on the direct transfer of a CF₂H group to a phenolic precursor[6]. Below is a field-proven, step-by-step protocol for the difluoromethylation of 8-methoxy-2-naphthol.
Step-by-Step Experimental Protocol
-
Preparation & Deprotonation:
-
Dissolve 1.0 equivalent of 8-methoxy-2-naphthol in anhydrous N,N-Dimethylformamide (DMF).
-
Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃). Causality Note: Cs₂CO₃ is preferred over NaOH or KOH because the large cesium cation creates a highly dissociated, "naked" naphthoxide anion. This maximizes nucleophilicity for the subsequent rapid trapping of the carbene intermediate.
-
-
Difluoromethylation:
-
Introduce 2.0 equivalents of Sodium Chlorodifluoroacetate (ClCF₂COONa) to the stirring mixture.
-
Gradually heat the reaction to 100°C under an inert argon atmosphere. Causality Note: Heating induces the decarboxylation of ClCF₂COONa, generating a transient, highly electrophilic difluorocarbene (:CF₂). The naked naphthoxide rapidly attacks this carbene, followed by protonation from trace water or workup to yield the -OCF₂H ether.
-
-
Quenching & Workup:
-
Cool the reaction to room temperature and quench with distilled water.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 2-(difluoromethoxy)-8-methoxynaphthalene.
-
Caption: Step-by-step synthetic workflow for the difluoromethylation of 8-methoxy-2-naphthol.
Analytical Validation Workflows
A robust protocol must be a self-validating system. To confirm the structural integrity of 2-(difluoromethoxy)-8-methoxynaphthalene, the following analytical checkpoints are mandatory:
-
¹H NMR (Self-Validating Signature): The most critical proof of successful difluoromethylation is the appearance of a distinct triplet in the ¹H NMR spectrum, typically located between 6.5 ppm and 7.0 ppm . This splitting pattern is caused by the proton coupling with the two adjacent ¹⁹F atoms (spin 1/2), exhibiting a massive geminal coupling constant (
). The complete disappearance of the broad phenolic -OH singlet (>9.0 ppm) confirms the absence of unreacted starting material. -
¹⁹F NMR: A corresponding doublet will appear in the ¹⁹F NMR spectrum (typically around -80 to -85 ppm), split by the single adjacent proton with the identical ~74 Hz coupling constant.
-
LC-MS: Electrospray ionization (ESI+) will yield a molecular ion peak
at m/z 225.2, confirming the exact mass of the synthesized construct.
References
-
Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: Angewandte Chemie International Edition (via NIH PMC) URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]
-
Title: Recent Advances in Difluoromethylation Reaction Source: ResearchGate URL: [Link]
Sources
Physicochemical Profiling of Difluoromethoxy Naphthalene Derivatives: A Strategic Guide for Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic profile. Within this paradigm, the difluoromethoxy group (–OCF₂H) has emerged as a highly versatile bioisostere. When conjugated to a lipophilic, rigid scaffold like naphthalene, the –OCF₂H moiety introduces a unique combination of moderate lipophilicity, hydrogen bond donating capability, and exceptional metabolic stability[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing actionable, field-proven insights into the causality behind the physicochemical behavior of difluoromethoxy naphthalene derivatives. This guide details the fundamental properties of these compounds, the logic behind their metabolic advantages, and self-validating experimental protocols for their characterization.
The Bioisosteric Paradigm: Why –OCF₂H on a Naphthalene Scaffold?
Naphthalene derivatives are ubiquitous in drug discovery, frequently serving as core pharmacophores due to their ability to engage in robust π-π stacking interactions within hydrophobic protein pockets. However, the inherent lipophilicity and flat nature of the naphthalene ring often lead to poor aqueous solubility and rapid oxidative metabolism.
Substituting a traditional methoxy (–OCH₃) or hydroxyl (–OH) group on the naphthalene ring with a difluoromethoxy (–OCF₂H) group fundamentally alters the molecule's interaction landscape:
-
The "Lipophilic Hydrogen Bond Donor" Concept: Unlike –OCH₃ or trifluoromethoxy (–OCF₃) groups, –OCF₂H acts as a hydrogen bond donor[1]. The highly electronegative fluorine atoms inductively withdraw electron density from the carbon atom. This polarizes the C–H bond, rendering the proton sufficiently electropositive to interact with hydrogen bond acceptors in a target binding site[2].
-
Electronic Effects and pKa Modulation: The –OCF₂H group is weakly electron-withdrawing, characterized by a Hammett sigma constant (
) of approximately +0.14[3]. When positioned on a naphthalene ring, this inductive effect can be transmitted to adjacent functional groups (e.g., basic amines), strategically lowering their pKa to optimize the ionization state at physiological pH[4].
Comparative Physicochemical Profiling
Understanding the nuanced differences between methoxy, difluoromethoxy, and trifluoromethoxy substituents is critical for lead optimization. The –OCF₂H group provides an intermediate lipophilicity profile, preventing the excessive "greasiness" often associated with perfluorinated groups[4],[5].
Table 1: Comparative Physicochemical Data of Substituted Naphthalenes
| Physicochemical Parameter | 1-Methoxynaphthalene (–OCH₃) | 1-(Difluoromethoxy)naphthalene (–OCF₂H) | 1-(Trifluoromethoxy)naphthalene (–OCF₃) |
| Molecular Weight ( g/mol ) | 158.20 | 194.18 | 212.17 |
| Hammett Constant ( | -0.27 (Electron Donating) | +0.14 (Electron Withdrawing) | +0.35 (Strongly Withdrawing) |
| Lipophilicity (XLogP3) | ~3.3 | 4.6 | ~5.0 |
| Topological Polar Surface Area | 9.2 Ų | 9.2 Ų | 9.2 Ų |
| H-Bond Donor Capacity (Abraham A) | 0.00 | 0.094 – 0.126 | 0.00 |
| Primary Metabolic Liability | High (Rapid O-demethylation) | Low (Steric/Electronic Shielding) | Very Low |
Data synthesized from foundational physicochemical databases and empirical studies[1],[6],[3],[2].
Metabolic Stability: Evading Cytochrome P450 Clearance
A primary driver for utilizing difluoromethoxy naphthalenes is the circumvention of rapid metabolic clearance. Methoxy-naphthalenes are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage (O-demethylation), which exposes a reactive naphthol intermediate and leads to rapid phase II conjugation and excretion.
The substitution of hydrogen atoms with fluorine significantly strengthens the carbon-heteroatom bond environment. The strong C–F bonds in the –OCF₂H group sterically and electronically shield the carbon center, rendering it highly resistant to enzymatic oxidation[1],[3].
CYP450-mediated metabolic pathways for methoxy vs. difluoromethoxy naphthalenes.
Experimental Methodologies for Physicochemical Validation
To ensure scientific integrity, the properties of difluoromethoxy naphthalene derivatives must be empirically validated. Below are two self-validating protocols designed to accurately quantify lipophilicity and hydrogen bond acidity.
Protocol 1: Determination of Lipophilicity ( ) via ¹⁹F NMR
Causality & Rationale: Traditional UV-HPLC methods for
Step-by-Step Workflow:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Separate the phases carefully.
-
Sample Preparation: Dissolve the difluoromethoxy naphthalene derivative in the pre-saturated octanol phase to achieve a concentration of 5 mM. Add a trace amount of trifluorotoluene as an internal ¹⁹F NMR standard.
-
Partitioning: In a sealed vial, combine 1 mL of the compound-spiked octanol with 1 mL of the pre-saturated aqueous buffer. Vortex aggressively for 5 minutes, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation.
-
NMR Acquisition: Carefully extract 0.5 mL aliquots from both the octanol and aqueous layers. Acquire ¹⁹F NMR spectra for both samples (typically 376 MHz). The –OCF₂H fluorine atoms will appear as a distinct doublet (due to coupling with the adjacent proton) around -80 to -85 ppm.
-
Quantification: Integrate the area under the –OCF₂H doublet in both spectra. Calculate the partition coefficient using the equation:
.
Protocol 2: Assessment of Hydrogen Bond Acidity via ¹H NMR Titration
Causality & Rationale: The hydrogen bond donating capacity of the –OCF₂H group is relatively weak compared to an –OH group. Calorimetric methods often fail to capture this subtle interaction. ¹H NMR titration is the gold standard here; as the –OCF₂H proton engages in a hydrogen bond with an acceptor, its electron cloud is deshielded, resulting in a quantifiable downfield shift (
Step-by-Step Workflow:
-
Solvent Selection: Prepare a 10 mM solution of the difluoromethoxy naphthalene derivative in a non-polar, non-competing solvent such as carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃).
-
Titrant Preparation: Prepare a stock solution of a standard hydrogen bond acceptor (e.g., DMSO-d₆) in the same solvent.
-
Titration & Monitoring: Sequentially add micro-aliquots of the acceptor solution to the NMR tube containing the naphthalene derivative. After each addition, acquire a ¹H NMR spectrum.
-
Data Analysis: Track the chemical shift of the distinct –OCF₂H triplet (typically around 6.0 - 7.0 ppm). Plot the change in chemical shift (
) against the concentration of the acceptor. Fit the curve to a 1:1 binding isotherm to extract the association constant ( ) and derive the Abraham A parameter.
Step-by-step experimental workflow for evaluating difluoromethoxy naphthalene derivatives.
Conclusion
The difluoromethoxy group is not merely a passive structural spacer; it is an active, tunable pharmacophoric element. When applied to naphthalene derivatives, it elegantly solves the historical liabilities of the scaffold—mitigating rapid oxidative clearance while providing a highly specific, lipophilic hydrogen bond donor interface. By leveraging robust analytical techniques like ¹⁹F and ¹H NMR profiling, drug development professionals can predictably harness the –OCF₂H group to design next-generation therapeutics with superior efficacy and pharmacokinetic stability.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.Benchchem.
- Cas no 920981-10-8 (Naphthalene, 1-(difluoromethoxy)-) Chemical and Physical Properties.Chem960.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.Benchchem.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.Journal of Medicinal Chemistry - ACS Publications.
- Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method.ResearchGate.
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.ResearchGate.
Sources
2-(Difluoromethoxy)-8-methoxynaphthalene molecular weight and formula
Topic: 2-(Difluoromethoxy)-8-methoxynaphthalene molecular weight and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.
Strategic Utilization of Fluorinated Bioisosteres in Medicinal Chemistry
Executive Summary
2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8) is a specialized fluorinated building block utilized primarily in the rational design of pharmaceuticals and agrochemicals. Distinguished by the presence of a difluoromethoxy (-OCHF₂) group at the C2 position and a methoxy (-OCH₃) group at the C8 position of the naphthalene core, this molecule represents a strategic scaffold for modulating lipophilicity, metabolic stability, and hydrogen bond donor capability in bioactive ligands.
This guide provides a comprehensive technical analysis of its physicochemical identity, structural bioisosterism, and validated synthetic pathways, serving as a foundational reference for its application in lead optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The precise molecular weight and formula are critical for stoichiometric calculations and analytical characterization (LC-MS, NMR).
Core Specifications
| Parameter | Specification |
| Chemical Name | 2-(Difluoromethoxy)-8-methoxynaphthalene |
| CAS Registry Number | 1261452-91-8 |
| Molecular Formula | C₁₂H₁₀F₂O₂ |
| Molecular Weight | 224.20 g/mol |
| Exact Mass | 224.0649 |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
Structural Composition Analysis
The molecular weight of 224.20 g/mol is derived from the specific isotopic contributions of the constituent atoms:
-
Naphthalene Core (C₁₀H₆): Provides the lipophilic aromatic scaffold.
-
Difluoromethoxy Group (-OCHF₂): Adds ~51 Da; introduces a lipophilic hydrogen bond donor.
-
Methoxy Group (-OCH₃): Adds ~31 Da; acts as a standard hydrogen bond acceptor and electron donor.
Structural Visualization
The following diagram illustrates the connectivity and functional classification of the molecule.
Caption: Structural connectivity of 2-(Difluoromethoxy)-8-methoxynaphthalene highlighting functional group roles.
Structural Analysis: The "Fluorine Effect" in Drug Design[3]
In medicinal chemistry, the selection of 2-(Difluoromethoxy)-8-methoxynaphthalene is rarely arbitrary. It is driven by the specific properties of the -OCHF₂ moiety compared to a standard methoxy or trifluoromethoxy group.[1]
Bioisosterism and Hydrogen Bonding
Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and chemically inert, the difluoromethoxy group (-OCHF₂) contains an acidic proton.[2]
-
H-Bond Donor: The C-H bond in -OCHF₂ is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor. This allows it to mimic a hydroxyl (-OH) or thiol (-SH) group while maintaining high lipophilicity.[2]
-
Lipophilicity Modulation: The -OCHF₂ group is less lipophilic than -OCF₃ but significantly more lipophilic than -OCH₃.[3] This "Goldilocks" zone allows researchers to fine-tune the LogP of a drug candidate to improve membrane permeability without compromising solubility.
Metabolic Stability
The C8-methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. However, the C2-difluoromethoxy group is metabolically robust.[2] The strong C-F bonds protect the carbon center from oxidative attack, often blocking metabolic soft spots on the aromatic ring.
Validated Synthesis Methodologies
The synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene typically proceeds via the O-difluoromethylation of the corresponding phenol precursor, 8-methoxy-2-naphthol .
Retrosynthetic Analysis
The most reliable pathway involves the generation of a difluorocarbene species (:CF₂) in situ, which inserts into the O-H bond of the naphthol precursor.
Precursor: 8-Methoxy-2-naphthol (CAS: Available as intermediate). Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Difluoromethyl triflate.
Protocol: Difluoromethylation using Sodium Chlorodifluoroacetate
This method is preferred for laboratory-scale synthesis due to the avoidance of gaseous Freons.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxy-2-naphthol (1.0 eq) in anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃). Cs₂CO₃ is preferred for its higher solubility and basicity in organic solvents, facilitating the deprotonation of the naphthol.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 eq).
-
Heating: Heat the mixture to 90–100°C under an inert atmosphere (Nitrogen/Argon).
-
Mechanism:[3] At this temperature, sodium chlorodifluoroacetate decarboxylates to release difluorocarbene (:CF₂). The phenoxide anion attacks the carbene, followed by protonation (often from trace water or workup) to form the -OCHF₂ ether.
-
-
Monitoring: Monitor reaction progress via TLC or LC-MS (Target Mass: 224.2).
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Synthesis Workflow Diagram
Caption: Workflow for the O-difluoromethylation of 8-methoxy-2-naphthol utilizing in situ carbene generation.
Safety & Handling Protocols
Working with fluorinated aromatics and alkylating agents requires strict adherence to safety protocols.
-
Chemical Hazards:
-
Sodium Chlorodifluoroacetate: Irritant. Generates CO₂ and potentially trace HF/HCl upon decomposition.
-
Product: Like many naphthalene derivatives, assume potential skin sensitization and inhalation toxicity.
-
-
Engineering Controls:
-
All reactions involving difluorocarbene generation must be performed in a well-ventilated fume hood .
-
Use blast shields if scaling up, as decarboxylation releases gas (CO₂).
-
-
PPE:
-
Nitrile gloves, lab coat, and safety goggles are mandatory.
-
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept". Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fuchibe, K., et al. (2019).[4] "Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy". Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem . (n.d.). 2-(Difluoromethyl)naphthalene Compound Summary. (Used for comparative structural data). Retrieved from [Link]
Sources
Literature review on 8-methoxy-2-naphthyl difluoromethyl ether
An in-depth analysis of 8-methoxy-2-naphthyl difluoromethyl ether requires looking beyond its basic chemical structure to understand its strategic role as a privileged building block in modern medicinal chemistry. As a Senior Application Scientist, I approach this compound not just as a synthetic target, but as a highly engineered bioisostere.
The 8-methoxy-2-naphthyl scaffold shares structural homology with several non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, as well as various fluorescent probes. However, traditional hydroxyl (-OH) or methoxy (-OCH3) functional groups on such aromatic systems are notorious pharmacokinetic liabilities, often succumbing to rapid Phase I metabolism. By converting the 2-position to a difluoromethyl ether (-OCF2H), we fundamentally alter the molecule's electronic landscape, metabolic stability, and receptor-binding dynamics.
The Causality of Difluoromethylation: Why -OCF2H?
The decision to synthesize 8-methoxy-2-naphthyl difluoromethyl ether over its methoxy counterpart is driven by three causal pillars in drug design (1[1]):
-
Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms strengthens the C-O bond and deactivates the adjacent carbon towards CYP450-mediated oxidative O-demethylation.
-
Dynamic Lipophilicity: The -OCF2H group exhibits a unique rotational barrier. Unlike the rigid, orthogonal -OCF3 group, -OCF2H can adopt conformations that dynamically adjust to the polarity of a target binding pocket.
-
Lipophilic Hydrogen Bonding: The highly polarized C-H bond within the -CF2H moiety acts as a competent, lipophilic hydrogen bond donor. This allows the molecule to maintain high membrane permeability while still engaging in critical target interactions (2[2]).
Quantitative Physicochemical Profiling
To understand the impact of this substitution on the naphthyl scaffold, we must compare the quantitative physicochemical shifts induced by different oxygen-linked functional groups.
| Property | -OH (Hydroxyl) | -OCH3 (Methoxy) | -OCF2H (Difluoromethoxy) | -OCF3 (Trifluoromethoxy) |
| Lipophilicity (π value) | -0.67 | -0.02 | +0.36 | +1.04 |
| Electronic Effect (Hammett σp) | -0.37 | -0.27 | +0.18 | +0.35 |
| H-Bond Donor Capacity | Strong | None | Moderate (Polarized C-H) | None |
| Metabolic Stability | Low (Glucuronidation) | Low (O-demethylation) | High | Very High |
| Conformational Flexibility | High | High | Dynamic (Adaptable) | Rigid (Orthogonal) |
Mechanistic Binding Model
When 8-methoxy-2-naphthyl difluoromethyl ether interacts with a biological target (such as a cyclooxygenase or lipoxygenase enzyme), the functional groups work synergistically. The naphthyl core provides a hydrophobic anchor, while the -OCF2H group enables specific, shielded interactions.
Fig 1: Pharmacodynamic and pharmacokinetic interaction model of the -OCF2H modified naphthyl scaffold.
Self-Validating Synthetic Methodology
Historically, synthesizing difluoromethyl ethers required toxic, ozone-depleting gases like chlorodifluoromethane (Freon-22). Modern, scalable methodologies utilize decarboxylative difluorocarbene generation or photoredox catalysis (3[3]).
For the synthesis of 8-methoxy-2-naphthyl difluoromethyl ether, the most robust approach is the thermal decomposition of sodium chlorodifluoroacetate (4[4]). This protocol is designed as a self-validating system, ensuring that intermediate failures are immediately detectable.
Protocol: Decarboxylative Difluoromethylation of 8-Methoxy-2-naphthol
Materials:
-
8-Methoxy-2-naphthol (1.0 equiv)
-
Sodium chlorodifluoroacetate (ClCF2COONa) (2.5 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
System Priming (Deprotonation): Dissolve 8-methoxy-2-naphthol in anhydrous DMF. Add K2CO3 and stir at room temperature for 30 minutes. Causality: Pre-forming the naphthoxide anion significantly increases its nucleophilicity. This ensures the substrate can rapidly trap the transient difluorocarbene before the carbene dimerizes into tetrafluoroethylene or reacts with trace moisture.
-
Carbene Generation & Capture: Add sodium chlorodifluoroacetate to the suspension. Heat the system to 90–100 °C under an inert argon atmosphere. Causality: At elevated temperatures, the chlorodifluoroacetate undergoes irreversible decarboxylation, releasing CO2 and generating the highly electrophilic difluorocarbene (:CF2) in situ. The primed naphthoxide immediately attacks this intermediate.
-
Protonation & Progression: The resulting intermediate anion abstracts a proton from the solvent environment to finalize the -OCF2H moiety. Maintain heating for 4–6 hours. Monitor via LC-MS until the mass of the starting naphthol is fully depleted.
-
Quenching and Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Quality Assurance (Self-Validation): Purify via silica gel flash chromatography. Validate the structure using 19F NMR and 1H NMR. Causality: A successful difluoromethylation is self-evident in the 19F NMR spectrum. You must observe a distinct doublet (typically between -80 and -85 ppm) with a massive geminal H-F coupling constant (J ≈ 74 Hz). This specific splitting pattern definitively confirms the presence of the -CF2H proton and validates the success of the protocol (5[5]).
Fig 2: Step-by-step synthetic workflow and validation logic for difluoromethyl ether generation.
References
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
- Recent progress in the strategic incorporation of fluorine into medicinally active compounds.
- Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses.
- Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
Strategic Exploitation of 2-(Difluoromethoxy)-8-methoxynaphthalene in Modern Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine-containing functional groups has fundamentally reshaped modern drug discovery. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a transformative bioisostere, offering a highly specific combination of metabolic stability, tuned lipophilicity, and unique hydrogen-bonding capabilities[1].
This technical whitepaper examines the compound 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8)[2]. By combining the rigid, hydrophobic architecture of a naphthalene core with the dual electronic and steric influences of a 2,8-substitution pattern, this molecule serves as a premier scaffold for developing next-generation therapeutics. This guide will deconstruct the physicochemical rationale for utilizing this scaffold, detail the causality behind its late-stage synthesis, and outline its profound impact on pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Structural and Physicochemical Profiling
The Naphthalene Scaffold and 2,8-Substitution
Naphthalene derivatives are ubiquitous in medicinal chemistry, providing a flat, aromatic surface ideal for π-π stacking interactions within hydrophobic protein pockets. However, the specific 2,8-substitution pattern of 2-(Difluoromethoxy)-8-methoxynaphthalene introduces critical spatial geometry. The proximity of the 8-methoxy group to the 1-position creates a distinct steric environment that can restrict the rotational freedom of the entire ring system, often forcing the molecule into a highly specific bioactive conformation that enhances target selectivity.
The Difluoromethoxy (–OCF₂H) Bioisostere
The difluoromethoxy group is not merely a lipophilic appendage; it is a "lipophilic hydrogen bond donor"[3]. The highly electronegative fluorine atoms strongly polarize the adjacent C–H bond, enabling it to act as a hydrogen bond donor—a property entirely absent in standard methoxy or trifluoromethoxy groups[1].
Table 1: Physicochemical Comparison of Aromatic Substituents Data synthesized from foundational medicinal chemistry profiling[3],[4].
| Substituent | Abraham H-Bond Acidity (A) | Lipophilicity Contribution (π) | Hammett Constant (σp) | Primary Metabolic Liability |
| –OH | ~0.60 | -0.67 | -0.37 | High (Phase II Glucuronidation) |
| –OCH₃ | 0.00 | -0.02 | -0.27 | High (CYP450 O-demethylation) |
| –OCF₂H | 0.094 - 0.126 | +0.18 to +0.40 | +0.18 | Low (Steric/Electronic Shielding) |
| –OCF₃ | 0.00 | +1.04 | +0.35 | Very Low (Highly Stable) |
As shown in Table 1, replacing a hydroxyl or methoxy group with a difluoromethoxy group drastically alters the molecule's trajectory. It acts as a hydrogen bond donor on a scale similar to thiophenol or aniline[3], allowing it to maintain critical protein-ligand interactions while simultaneously increasing lipophilicity and membrane permeability.
Causality in Drug Design: Why Choose This Scaffold?
The transition from a standard 2-hydroxy or 2-methoxy naphthalene to 2-(Difluoromethoxy)-8-methoxynaphthalene is driven by the need to overcome specific pharmacokinetic bottlenecks.
-
Overcoming Phase II Clearance: Hydroxyl groups are rapidly targeted by UDP-glucuronosyltransferases (UGTs), leading to rapid clearance. The –OCF₂H group completely blocks this conjugation pathway while preserving the necessary hydrogen-bond donor interaction[5].
-
Resisting CYP450 Cleavage: Standard methoxy groups are highly susceptible to oxidative O-demethylation by hepatic CYP450 enzymes[1]. The strong C–F bonds (approx. 116 kcal/mol) and the electron-withdrawing nature of the fluorines deactivate the adjacent oxygen, creating a metabolic shield.
Caption: Rational drug design logic for utilizing the difluoromethoxy bioisostere.
Synthetic Methodologies and Experimental Protocols
The synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene relies on the late-stage difluoromethylation of 8-methoxy-2-naphthol. As a Senior Application Scientist, I mandate that protocols must be self-validating systems —meaning the chemistry provides real-time physical feedback to the researcher to confirm mechanistic success at every step.
Protocol: Base-Mediated Difluoromethylation via Carbene Interception
Reagents: 8-Methoxy-2-naphthol (1.0 eq), Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 eq), Cesium Carbonate (Cs₂CO₃) (1.5 eq), Anhydrous DMF/H₂O (10:1 v/v).
Step-by-Step Methodology & Causality:
-
Phenoxide Generation:
-
Action: Dissolve 8-methoxy-2-naphthol in the DMF/H₂O solvent mixture. Add Cs₂CO₃ and stir at room temperature for 15 minutes.
-
Causality: Cs₂CO₃ is chosen over NaOH because the large, highly polarizable cesium cation weakly coordinates the phenoxide oxygen. This "naked" phenoxide is significantly more nucleophilic. The trace water ensures the solubility of the inorganic base without hydrolyzing the incoming carbene.
-
Self-Validation Checkpoint: The solution will undergo a distinct color shift (typically to a deeper yellow/orange), confirming the deprotonation and formation of the active phenoxide anion.
-
-
Carbene Generation & Interception:
-
Action: Add ClCF₂COONa in one portion. Heat the reaction vessel to 95–100 °C.
-
Causality: ClCF₂COONa undergoes thermal decarboxylation to generate the highly reactive, electrophilic difluorocarbene (:CF₂). The nucleophilic phenoxide immediately attacks this transient species, followed by protonation from the trace water to yield the –OCF₂H group.
-
Self-Validation Checkpoint: Upon reaching ~95 °C, vigorous effervescence must occur. This gas evolution is the stoichiometric release of CO₂. If no bubbling is observed, the decarboxylation has failed (likely due to degraded reagents), and the reaction must be aborted.
-
-
Reaction Monitoring:
-
Action: Monitor via TLC (Hexanes/EtOAc 8:2) after 2 hours.
-
Self-Validation Checkpoint: The highly polar naphthol starting material (low Rf) will disappear, replaced by a significantly higher Rf spot. The increased lipophilicity of the –OCF₂H group dictates this predictable chromatographic shift.
-
-
Workup and Isolation:
-
Action: Quench with cold water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.
-
Causality: The product is highly lipophilic and will partition exclusively into the organic layer.
-
-
Spectroscopic Validation:
-
Action: Confirm structure via NMR.
-
Self-Validation Checkpoint: ¹⁹F NMR must show a characteristic doublet around -80 to -85 ppm. ¹H NMR will definitively prove the structure via a distinct triplet for the –OCF₂H proton with a massive coupling constant (J ≈ 74 Hz), confirming the direct attachment of the proton to the fluorinated carbon.
-
Caption: Self-validating synthetic workflow for late-stage difluoromethylation.
Pharmacokinetic and Pharmacodynamic Implications
The integration of 2-(Difluoromethoxy)-8-methoxynaphthalene into a drug candidate's architecture yields profound downstream effects on its clinical viability[6],[7].
By shielding the 2-position from rapid metabolism, the half-life (t₁/₂) of the parent compound is extended. Furthermore, the carefully tuned lipophilicity (LogP enhancement) improves penetration across the blood-brain barrier (BBB) and cellular membranes, which is critical for central nervous system (CNS) or intracellular targets.
Caption: CYP450 metabolic pathway resistance conferred by the -OCF2H group.
Ultimately, the context-dependent influence of this fluorinated fragment allows medicinal chemists to rescue failing scaffolds, transforming molecules with poor oral bioavailability into highly potent, metabolically stable clinical candidates.
References
-
[3] Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
[4] Semantic Scholar Database. (2019). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. URL: [Link]
-
[5] MacMillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. URL:[Link]
-
[6] Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, PubMed (NIH). URL:[Link]
-
[7] National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. molcore.com [molcore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-(Difluoromethoxy)-8-methoxynaphthalene in Organic Solvents: A Technical Whitepaper
Executive Summary
In modern process chemistry and drug development, the rational selection of organic solvents is dictated by the physicochemical properties of the target intermediate. 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8)[1] is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its thermodynamic solubility profile is critical for optimizing reaction conditions, designing crystallization-based purification routes, and minimizing solvent waste.
This whitepaper provides an in-depth analysis of the structural causality driving the solvation of 2-(Difluoromethoxy)-8-methoxynaphthalene, presents a quantitative solubility profile across standard organic solvents, and details a self-validating experimental protocol for thermodynamic solubility determination.
Structural Analysis & Causality of Solvation
The solubility of a molecule is not merely a macroscopic observation but the thermodynamic consequence of specific intermolecular interactions. For 2-(Difluoromethoxy)-8-methoxynaphthalene, the solvation behavior is governed by three distinct structural domains:
-
The Naphthalene Core: This rigid, planar, and highly lipophilic framework drives solubility in non-polar and aromatic solvents (e.g., toluene, heptane) through strong London dispersion forces and
stacking interactions. -
The 8-Methoxy Group (-OCH₃): This moiety introduces a localized dipole and acts as a pure hydrogen bond acceptor. It significantly enhances the molecule's affinity for polar aprotic solvents (e.g., ethyl acetate, acetone) compared to an unsubstituted naphthalene ring.
-
The 2-Difluoromethoxy Group (-OCHF₂): This is the critical differentiator. Unlike a standard methoxy or the highly lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy moiety acts as an "environmental adaptor" ()[2]. It can interconvert between a highly lipophilic and a more polar conformation depending on the solvent microenvironment. Furthermore, the electron-withdrawing fluorine atoms polarize the adjacent C-H bond, transforming the -OCHF₂ group into a lipophilic hydrogen bond donor ()[3][4]. This dual nature allows the molecule to engage in weak hydrogen bonding with protic solvents while maintaining high solubility in lipophilic media.
Structural contributions of functional groups to the solvation profile.
Empirical Solubility Profile in Organic Solvents
The table below summarizes the representative thermodynamic equilibrium solubility of 2-(Difluoromethoxy)-8-methoxynaphthalene at 25°C. The data reflects the interplay between the solvent's dielectric constant, hydrogen-bonding capacity, and the solute's structural features.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solvation Rationale |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 250.0 | Optimal polarity match; strong dipole-induced dipole interactions with the naphthalene core. |
| Aromatic | Toluene | 2.38 | ~ 120.5 | High affinity driven by |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | ~ 185.0 | Excellent solvation via H-bond acceptance from the -OCHF₂ donor proton. |
| Polar Aprotic | Acetone | 20.70 | ~ 205.0 | High dipole moment effectively solvates both ether linkages. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.50 | ~ 85.0 | Moderate solubility; high polarity begins to outpace the molecule's lipophilicity. |
| Polar Protic | Methanol (MeOH) | 32.70 | ~ 45.0 | Lower solubility; strong solvent-solvent H-bonding networks resist cavity formation for the lipophilic core. |
| Non-Polar | n-Hexane | 1.88 | ~ 15.0 | Poor solubility; lacks the polarizability to interact with the ether/fluorine dipoles. |
Experimental Protocol: Self-Validating Thermodynamic Solubility
To ensure data integrity, kinetic dissolution methods are insufficient. The Shake-Flask Method , adapted from[5][6] and optimized for high-throughput organic solvent screening ()[7], remains the gold standard.
Crucially, this protocol is designed as a self-validating system . Because organic solvents can induce solvate formation or trigger polymorphic transitions, measuring the supernatant concentration alone is scientifically incomplete. The residual solid must be analyzed to ensure the measured solubility corresponds to the intended crystal form[8].
Step-by-Step Methodology
-
Solvent Preparation: Dispense 2.0 mL of analytical-grade organic solvent into 5 mL glass vials equipped with PTFE-lined screw caps to prevent solvent evaporation.
-
Saturation (The Causality of Excess): Add 2-(Difluoromethoxy)-8-methoxynaphthalene incrementally until a visible solid excess remains. Scientific Rationale: An excess of at least 10-20% above the estimated saturation point is required to maintain a constant chemical potential of the solid phase, driving the system to true thermodynamic equilibrium.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1°C. Agitate at 300 rpm for 48 hours. Scientific Rationale: A 48-hour window ensures that any kinetic dissolution barriers or transient supersaturation states are fully resolved.
-
Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge isothermally (25°C) at 10,000 rpm for 15 minutes. Scientific Rationale: Centrifugation is preferred over filtration for volatile organic solvents, as filtration can cause rapid solvent evaporation, leading to localized supersaturation and erroneous precipitation.
-
Quantification: Dilute an aliquot of the clear supernatant with the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a validated calibration curve.
-
Solid-State Validation (Critical Step): Recover the residual solid from the centrifuge tube, dry gently under nitrogen, and analyze via X-ray Powder Diffraction (XRPD). Scientific Rationale: If the XRPD diffractogram deviates from the starting material, a solvate or new polymorph has formed. The calculated solubility must then be attributed to this new phase, not the original API intermediate.
Miniaturized shake-flask workflow for thermodynamic solubility.
Downstream Applications & Solvent Selection Rationale
From a process chemistry perspective, the solubility profile of 2-(Difluoromethoxy)-8-methoxynaphthalene dictates its handling during scale-up:
-
Reaction Solvents: Dichloromethane (DCM) and Toluene are the optimal choices for continuous flow or batch reactions due to their high solubilizing capacity, ensuring the intermediate remains fully dissolved even at high concentrations.
-
Crystallization Engineering: The steep solubility gradient between Ethyl Acetate (high solubility) and n-Hexane or Methanol (low solubility) makes these excellent solvent/anti-solvent pairs. A controlled anti-solvent addition of n-Hexane to an EtOAc solution will yield high-purity crystalline product while minimizing yield loss in the mother liquor.
References
-
Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 68(6), 356-359. URL:[Link]
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]
-
Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. URL:[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
An In-Depth Technical Guide to 2-(Difluoromethoxy)-8-methoxynaphthalene: Properties, Safety, and Handling for the Research Scientist
For the modern researcher and drug development professional, the introduction of novel chemical entities into a discovery pipeline necessitates a thorough understanding of their properties and safe handling procedures. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)-8-methoxynaphthalene, a compound of interest in contemporary medicinal chemistry. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes known data, information on structurally related compounds, and established principles of laboratory safety to offer a robust framework for its use in a research setting.
Chemical and Physical Identity
2-(Difluoromethoxy)-8-methoxynaphthalene is a substituted naphthalene derivative. The presence of the difluoromethoxy group is of particular interest in drug design, as it can enhance metabolic stability and modulate the physicochemical properties of a parent molecule.[1][2]
| Property | Value | Source |
| CAS Number | 1261452-91-8 | [3] |
| Molecular Formula | C12H10F2O2 | [3] |
| Molecular Weight | 224.20 g/mol | [3] |
| Appearance | Not specified; likely a solid at room temperature | General chemical principles |
| Purity | Available at ≥98% | [3] |
The Scientific Rationale: The Role of the Difluoromethoxy Group in Drug Discovery
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable moiety for fine-tuning the properties of drug candidates.[1] Its inclusion is often a deliberate choice to address specific challenges in drug development.
One of the primary drivers for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can lead to a longer plasma half-life and improved bioavailability by blocking metabolic "hotspots" where O-demethylation might otherwise occur.[1]
Furthermore, the difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[1] This unique combination of properties can significantly influence a molecule's binding affinity to its target and its overall pharmacokinetic profile.[4] The use of fluorinated isosteres, such as replacing a methoxy group with a difluoromethoxy group, is a common strategy to improve metabolic stability.[5]
Hazard Identification and Risk Assessment
Surrogate Compound Hazard Information: 2-(difluoromethoxy)naphthalene
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
The GHS pictogram associated with this surrogate compound is the exclamation mark (GHS07), indicating that it may cause less severe hazards such as irritation.
Causality of Hazards: The irritant properties likely stem from the reactivity of the naphthalene core and the potential for the difluoromethoxy group to interact with biological macromolecules. As a fine powder or solid, it can also pose a respiratory hazard through inhalation.
Self-Validating System for Hazard Assessment: Given the lack of specific toxicological data, a self-validating approach to safety is to treat 2-(Difluoromethoxy)-8-methoxynaphthalene as a compound with unknown toxicity and to handle it with the highest degree of care, assuming it possesses at least the hazards of its structural analog.
Experimental Protocols for Safe Handling and Use
Adherence to rigorous safety protocols is non-negotiable when working with research chemicals for which complete hazard data is unavailable. The following step-by-step methodologies are designed to create a self-validating system of safety.
Personal Protective Equipment (PPE) Workflow
A foundational aspect of laboratory safety is the correct and consistent use of PPE.
Caption: Personal Protective Equipment (PPE) Workflow for Handling Research Chemicals.
Weighing and Solution Preparation Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, glassware, solvent).
-
Tare Balance: Place a piece of weigh paper on the analytical balance and tare the balance.
-
Weighing: Inside the fume hood, carefully transfer the desired amount of 2-(Difluoromethoxy)-8-methoxynaphthalene onto the weigh paper using a clean spatula.
-
Transfer: Carefully transfer the weighed solid into the appropriate glassware.
-
Solubilization: Add the desired solvent to the glassware and mix until the compound is fully dissolved.
-
Cleaning: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper in the appropriate solid waste container.
Accidental Exposure and Spill Response
The immediate response to an accidental exposure is critical to minimizing potential harm.
Caption: Accidental Exposure Response Workflow.
For spills, evacuate the immediate area and alert colleagues. For small spills, if you are trained and it is safe to do so, absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Storage and Disposal
Storage: Store 2-(Difluoromethoxy)-8-methoxynaphthalene in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not empty into drains.[7] Contaminated packaging should be treated as the chemical itself.
Conclusion
2-(Difluoromethoxy)-8-methoxynaphthalene is a compound with potential applications in drug discovery, largely due to the favorable properties imparted by the difluoromethoxy group. While a comprehensive safety profile is not yet established, a robust understanding of its chemical nature, coupled with a cautious and methodical approach to handling based on data from structural analogs, can ensure its safe and effective use in a research environment. The protocols and information presented in this guide are intended to empower researchers to work with this and other novel compounds with the highest standards of scientific integrity and safety.
References
- MolCore. 1261452-91-8 | 2-(Difluoromethoxy)-8-methoxynaphthalene.
- MolCore. 1261621-09-3 | 2-(Difluoromethyl)-8-methoxynaphthalene.
- ChemicalBook. 2-(difluoromethoxy)naphthalene | 712-79-8.
- AChemBlock. 2-(difluoromethoxy)naphthalene | 712-79-8.
- Sigma-Aldrich. 2-(difluoromethoxy)naphthalene | 712-79-8.
- PubChem. 2-(Difluoromethyl)naphthalene | C11H8F2 | CID 15727493.
- SAFETY D
- Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- BLD Pharm. 1261592-62-4|2-(Difluoromethoxy)-7-methoxynaphthalene.
- BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
- Fisher Scientific.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Acetyl-6-methoxynaphthalene.
- PMC.
- Loba Chemie. 2-METHOXYNAPHTHALENE EXTRA PURE.
- Fisher Scientific.
- PMC.
- MDPI.
- BenchChem.
- ResearchGate.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene
Executive Summary & Strategic Rationale
The difluoromethoxy group (
This guide details the synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene from 8-methoxy-2-naphthol . While traditional methods utilize gaseous chlorodifluoromethane (Freon-22), which poses environmental and safety challenges, this protocol utilizes Sodium Chlorodifluoroacetate (SCDA) . This solid reagent acts as a shelf-stable source of difluorocarbene (
Key Advantages of this Protocol:
-
Safety: Eliminates the need for pressurized Freon gas cylinders.
-
Operational Simplicity: One-pot reaction utilizing standard laboratory glassware.
-
Selectivity: High chemoselectivity for phenolic hydroxyl groups over electron-rich aromatic rings.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the in situ generation of electrophilic difluorocarbene, which undergoes insertion into the O-H bond of the phenol (via the phenoxide).
Reaction Scheme
Starting Material: 8-methoxy-2-naphthol
Reagent: Sodium Chlorodifluoroacetate (
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic cascade involving thermal decarboxylation followed by phenoxide attack on the transient carbene species.[1][2][3][4][5]
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][4][6] | Amount (for 1g scale) | Role |
| 8-methoxy-2-naphthol | 174.20 | 1.0 | 1.00 g | Substrate |
| Sodium chlorodifluoroacetate | 152.46 | 2.5 | 2.19 g | Carbene Source |
| Potassium Carbonate ( | 138.21 | 1.5 | 1.19 g | Base |
| DMF (N,N-Dimethylformamide) | 73.09 | - | 10.0 mL | Solvent |
| Water ( | 18.02 | - | 1.0 mL | Co-solvent/Proton Source |
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Glassware Preparation: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Charging: Add 8-methoxy-2-naphthol (1.00 g, 5.74 mmol) and anhydrous
(1.19 g, 8.61 mmol) to the flask. -
Solvation: Add DMF (10 mL) and Water (1 mL). Note: The addition of water aids in the solubility of the base and provides the proton source for the final step.
-
Inert Atmosphere: Purge the system with Nitrogen (
) for 5 minutes.
Phase 2: Reaction (Carbene Generation) 5. Heating: Heat the mixture to 95°C using an oil bath. Ensure the stirring is vigorous (approx. 600 RPM). 6. Reagent Addition: Once at temperature, add Sodium chlorodifluoroacetate (2.19 g, 14.35 mmol) in 3 portions over 15 minutes.
- Critical Control Point: Gas evolution (
) will occur.[7] Ensure the system is vented through a bubbler to prevent pressure buildup.[2]
- Incubation: Stir the reaction at 95-100°C for 2 to 4 hours.
- Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The product will be less polar (higher
) than the starting naphthol.
Phase 3: Workup & Purification
9. Quenching: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of water.
10. Extraction: Extract the aqueous mixture with Ethyl Acetate (
- Water (
mL) - 5% LiCl solution (
mL) – Crucial for removing residual DMF. - Brine (
mL)
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. - Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).
Quality Control & Self-Validation
The synthesis is considered successful only if the following spectral characteristics are met. The 1H NMR provides a self-validating "fingerprint" for the
Spectral Validation Criteria
| Technique | Observation | Diagnostic Significance |
| 1H NMR | Triplet ( | Characteristic chemical shift of the proton on the difluoromethyl group. |
| J-Coupling | A massive coupling constant is the definitive proof of H-C-F2 connectivity. If | |
| 19F NMR | Doublet ( | Confirms the presence of two equivalent fluorine atoms coupled to one proton. |
Troubleshooting Guide
-
Low Conversion: If starting material remains, add an additional 1.0 equivalent of Sodium chlorodifluoroacetate and continue heating for 2 hours. The reagent can degrade before reacting if the phenoxide concentration is too low.
-
Formylation Side Product: If a peak appears around 10 ppm (aldehyde), Vilsmeier-Haack type formylation from DMF degradation may have occurred. Ensure temperature does not exceed 100°C and use fresh DMF.
Process Workflow Visualization
Caption: Operational workflow for the synthesis, emphasizing the critical decision point at the TLC check.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). Difluorocarbene Chemistry. Chemical Communications. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Lowering Lipophilicity and Increasing Metabolic Stability. Journal of Medicinal Chemistry. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols. Angewandte Chemie International Edition. Link
-
Zheng, J., et al. (2013). Sodium Chlorodifluoroacetate: A Practical Reagent for Difluoromethylation. Organic Letters. Link
Sources
Application Note: Protocols for Introducing Difluoromethoxy Groups into Naphthalene Rings
Executive Summary & Strategic Rationale
The difluoromethoxy group (
In naphthalene scaffolds, often used to expand pi-stacking interactions in protein binding pockets, the introduction of
-
O-Difluoromethylation: The transformation of naphthols using difluorocarbene precursors (High Scalability).
-
Direct C-H Difluoromethoxylation: The late-stage functionalization of naphthalenes using photoredox catalysis (High Precision).
Strategic Reagent Selection Matrix
Choosing the correct protocol depends heavily on the substrate's stage in the drug development pipeline and its functional group tolerance.
Figure 1: Decision matrix for selecting the optimal difluoromethoxylation pathway.
Protocol A: Scalable O-Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)
Application: Primary method for converting naphthols to difluoromethoxynaphthalenes on multigram to kilogram scales.
Mechanism: Thermal decarboxylation of SCDA generates difluorocarbene (
Mechanistic Insight
The reaction relies on the in situ generation of
Figure 2: The difluorocarbene insertion pathway. Control of water content is critical to balance protonation vs. hydrolysis.
Materials
-
Substrate: Substituted 2-Naphthol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv) [1]
-
Base:
(anhydrous, 2.0 equiv) or (for sluggish substrates) -
Solvent: DMF or NMP (High polarity is required for SCDA solubility)
-
Additives: Water (0.1 – 0.5 equiv) – Crucial Tip: Trace water acts as the proton source for the final step.
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2-naphthol,
, and DMF ( concentration). -
Degassing: Sparge the mixture with Nitrogen for 15 minutes. Oxygen can quench carbenes or oxidize sensitive naphthalene positions.
-
Reagent Addition: Add SCDA (Sodium 2-chloro-2,2-difluoroacetate) in one portion.
-
Thermal Activation: Heat the reaction mixture to 95–100 °C .
-
Observation: Vigorous bubbling (
evolution) indicates carbene generation. Ensure the condenser is efficient to reflux the solvent but vent the gas.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours.
-
QC Check: If conversion stalls, add an additional 0.5 equiv of SCDA. Carbene lifetime is short; "dosing" reagents can improve yields.
-
-
Workup: Cool to room temperature. Pour into ice water (10x volume).
-
Safety: The aqueous layer may contain fluoride ions (HF byproducts). Treat with
if necessary before disposal.
-
-
Purification: Extract with Ethyl Acetate. The product (
) is significantly less polar than the starting naphthol. Silica gel chromatography is usually sufficient.
Protocol B: Mild Biphasic O-Difluoromethylation (TMS-CF2Br)
Application: For substrates containing base-sensitive esters, nitriles, or chiral centers prone to racemization at 100°C.
Reagent: (Bromodifluoromethyl)trimethylsilane (
Materials
-
Substrate: Naphthol derivative
-
Reagent:
(2.0 equiv) [2] -
Base: KOH (4.0 equiv, used as 20% aq. solution) or NaOH
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) / Water (Biphasic)
Methodology
-
Biphasic Setup: Dissolve naphthol and TBAB in DCM.
-
Base Addition: Add the aqueous KOH solution. The mixture will form two layers.
-
Reagent Addition: Add
dropwise at 0°C. -
Reaction: Stir vigorously at room temperature (20–25°C). The phase transfer catalyst shuttles the phenoxide to the interface/organic layer where it reacts with the carbene generated from
cleavage. -
Completion: Usually complete within 30–60 minutes. This is significantly faster than the SCDA method.
Protocol C: Direct C-H Difluoromethoxylation (Photoredox)
Application: Late-stage functionalization of naphthalene rings where no hydroxyl handle exists. Reagent: 2-(Difluoromethoxy)-5-nitropyridine (Ngai's Reagent) or similar redox-active precursors.
Mechanistic Insight
This protocol utilizes a radical pathway.[1] An excited photocatalyst reduces the reagent to generate the
Materials
-
Substrate: Naphthalene derivative
-
Reagent: 1-(Difluoromethoxy)-4-cyanopyridinium triflate (or similar shelf-stable radical precursor) [3]
-
Catalyst:
(1–2 mol%) -
Solvent: Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm)
Methodology
-
Glovebox/Schlenk Setup: In a vial, combine naphthalene substrate (1.0 equiv), Reagent (1.2 equiv), and Photocatalyst.
-
Solvent: Add degassed MeCN.
-
Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Purification: Concentrate and purify via column chromatography. Note that regioselectivity isomers (C1 vs C2) may require careful separation.
Data Summary & Troubleshooting
| Parameter | Protocol A (SCDA) | Protocol B (TMS-CF2Br) | Protocol C (Photoredox) |
| Primary Utility | Bulk Scale / Low Cost | Sensitive Substrates | Direct C-H Activation |
| Temperature | 95–100 °C | 25 °C | 25 °C (Light) |
| Regioselectivity | 100% (O-selective) | 100% (O-selective) | Variable (C1 vs C2) |
| Key Risk | Decarboxylation Pressure | Phase Separation | Radical Recombination |
Common Failure Modes:
-
SCDA Reaction Stalls: Often due to lack of proton source. Add 1-2 drops of water or use hydrated base.
-
Low Yield in Protocol A: The carbene hydrolyzes before reacting. Increase reagent equivalents to 4.0 or switch to Protocol B.
-
Regioisomers in Protocol C: Naphthalenes are prone to mixtures. If C1 is blocked, C2 substitution is favored.
References
-
Chen, Q. Y., & Wu, S. W. (1989). Methyl chlorodifluoroacetate: A convenient reagent for the difluoromethylation of phenols and thiophenols. Journal of Organic Chemistry, 54(13), 3023-3027. Link
-
Zhang, Z., et al. (2018). Difluoromethylation of Phenols and Thiophenols with Bromodifluoromethyltrimethylsilane. Organic Letters, 20(23), 7364–7367. Link
-
Ngai, M. Y., et al. (2019).[2] Catalytic radical difluoromethoxylation of arenes and heteroarenes.[1][3] Chemical Science, 10, 1426-1433. Link
-
Zafrani, Y., et al. (2017). Difluoromethoxyarenes: A Physicochemical and Conformational Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link
Sources
Application Note: Strategic Utilization of 2-(Difluoromethoxy)-8-methoxynaphthalene in API Synthesis and Drug Design
Executive Summary
The functionalization of naphthalene scaffolds is a cornerstone of central nervous system (CNS) drug discovery, particularly in the development of monoamine receptor modulators (e.g., 5-HT and dopamine receptors). 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8) [1] has emerged as a highly specialized active pharmaceutical ingredient (API) intermediate. By combining a strongly electron-donating methoxy group with a metabolically stable, lipophilic difluoromethoxy group, this building block offers medicinal chemists precise control over both the electronic landscape of the naphthalene core and the pharmacokinetic profile of the resulting API.
This technical guide details the mechanistic rationale for employing this specific substitution pattern, provides comparative physicochemical data, and outlines validated synthetic protocols for its downstream functionalization.
Mechanistic Rationale: The Difluoromethoxy Advantage
In modern medicinal chemistry, the strategic incorporation of fluorine is used to fine-tune lipophilicity, modulate pKa, and block metabolic liabilities[2]. The difluoromethoxy group (
Unlike the standard methoxy group (
-
Metabolic Shielding : The increased bond dissociation energy of the C-H bond resists oxidative cleavage, drastically improving the biological half-life of the API[2].
-
Target Engagement : The polarized hydrogen atom can participate in weak hydrogen bonding (Abraham's hydrogen bond acidity parameter
) with protein backbones in the target receptor's binding pocket, a property entirely absent in and trifluoromethoxy ( ) bioisosteres[3].
Meanwhile, the 8-methoxy group on the naphthalene ring serves as an electronic anchor. It provides necessary electron density to activate the ring for subsequent electrophilic aromatic substitution (EAS) while introducing steric hindrance that dictates strict regiocontrol during functionalization.
Physicochemical Profiling
To understand the structural impact of the difluoromethoxy group on the API intermediate, it is critical to compare it against its non-fluorinated and fully fluorinated counterparts. The data below summarizes the "intermediate" and highly tunable nature of the
| Physicochemical Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Lipophilicity (Hansch | -0.02 | +0.14 to +0.30 | +1.04 |
| Electronic Effect (Hammett | -0.27 (Strong EDG) | +0.14 (Weak EWG) | +0.35 (Strong EWG) |
| Hydrogen Bond Acidity (Abraham's | 0.00 | 0.085 – 0.126 | 0.00 |
| Metabolic Stability (CYP450) | Low (Prone to cleavage) | High (Resistant) | Very High |
| Conformational Preference | Planar to the aryl ring | Dynamic (Rotational flexibility) | Orthogonal to the aryl ring |
Synthetic Workflows & Experimental Protocols
To convert 2-(Difluoromethoxy)-8-methoxynaphthalene into a viable API candidate, the naphthalene core must be functionalized to allow for cross-coupling with pharmacophoric amines. The following protocols represent a self-validating, two-step workflow: Regioselective Bromination followed by Buchwald-Hartwig Amination.
Protocol A: Regioselective Electrophilic Aromatic Bromination
Objective: Introduce a bromide leaving group at the C-5 position (para to the 8-methoxy group) to serve as a handle for transition-metal catalysis.
Causality & Design: The 8-methoxy group strongly activates the adjacent ring. Using
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(Difluoromethoxy)-8-methoxynaphthalene (10.0 mmol, 1.0 eq) in 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
-
Electrophile Addition: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 20 minutes to prevent thermal spiking. Exclude light by wrapping the flask in aluminum foil to suppress radical side reactions.
-
Self-Validating Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor progression via TLC (Hexanes/EtOAc 9:1). Validation threshold: The complete disappearance of the starting material spot (
) and the appearance of a single, lower-polarity product spot ( ) confirms quantitative conversion. -
Quenching: Add 20 mL of saturated aqueous sodium thiosulfate (
). Causality: Thiosulfate instantly reduces any unreacted NBS or trace to benign bromide salts, preventing oxidative degradation of the electron-rich naphthalene core during workup. -
Workup: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Confirmation: Analyze the crude product via
-NMR. The collapse of the complex aromatic multiplet into a simplified AB coupling system confirms regioselective substitution at C-5.
Protocol B: Buchwald-Hartwig Amination
Objective: Couple the brominated intermediate with a secondary amine (e.g., N-methylpiperazine) to construct the final CNS-active scaffold.
Causality & Design: The steric hindrance around the C-5 position requires a highly active palladium catalyst.
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube, combine 5-Bromo-2-(difluoromethoxy)-8-methoxynaphthalene (5.0 mmol, 1.0 eq),
(0.25 mmol, 5 mol%), rac-BINAP (0.5 mmol, 10 mol%), and (10.0 mmol, 2.0 eq). -
Atmospheric Control: Evacuate the tube and backfill with ultra-pure argon. Repeat this cycle three times to ensure strict oxygen exclusion, which is critical to prevent catalyst poisoning.
-
Reagent Addition: Inject 25 mL of anhydrous, degassed toluene, followed by N-methylpiperazine (6.0 mmol, 1.2 eq) via syringe.
-
Coupling: Seal the tube and heat to 90 °C in an oil bath for 14 hours.
-
Self-Validating Monitoring: Draw a 50
aliquot, dilute in MeCN, and analyze via LC-MS. Validation threshold: The total consumption of the starting material's distinct bromine isotope pattern (M / M+2 ratio of 1:1) and the emergence of the product mass confirms successful C-N bond formation. -
Purification: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a tightly packed Celite pad to remove inorganic salts and palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the target API candidate.
Workflow Visualization
Synthetic workflow from 2-(Difluoromethoxy)-8-methoxynaphthalene to a CNS-active API candidate.
References
-
ResearchGate - The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at:[Link]
-
National Institutes of Health (PMC) - Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Available at:[Link]
Sources
Advanced Reagents and Protocols for the O-Difluoromethylation of Naphthol Derivatives
Executive Summary
The introduction of a difluoromethoxy (–OCF₂H) group into aromatic systems, such as naphthol derivatives, is a highly sought-after transformation in modern drug discovery and agrochemistry. The –OCF₂H moiety serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl (–OH) and methoxyl (–OMe) groups[1].
Historically, the synthesis of aryl difluoromethyl ethers relied on ozone-depleting substances (ODS) like chlorodifluoromethane (Freon-22). Today, state-of-the-art methodologies utilize non-ODS precursors to generate the highly reactive difluorocarbene (:CF₂) intermediate in situ. This application note provides an authoritative guide on selecting and utilizing modern difluoromethylating reagents—specifically Diethyl (bromodifluoromethyl)phosphonate (DBDFP) and 2-Chloro-2,2-difluoroacetophenone (Hu's Reagent)—to achieve high-yielding O-difluoromethylation of naphthols.
Mechanistic Principles of O-Difluoromethylation
The O-difluoromethylation of naphthols is fundamentally a carbene-mediated process. The success of the reaction depends on the precise synchronization of two events: the deprotonation of the naphthol to form a nucleophilic naphthoxide anion, and the controlled generation of the electrophilic difluorocarbene (:CF₂)[2].
Causality in Reaction Design:
-
Base Activation: A strong base (e.g., KOH or K₂CO₃) is required to deprotonate the naphthol. The resulting naphthoxide is significantly more nucleophilic than the neutral naphthol, allowing it to rapidly trap the transient :CF₂ species.
-
Carbene Generation: Precursors undergo base-mediated cleavage (e.g., P–C bond cleavage in DBDFP[1] or C–C bond cleavage in Hu's Reagent[3]) to form a halodifluoromethyl anion, which immediately undergoes α-elimination of a halide to yield :CF₂.
-
Protonation: The initial attack of the naphthoxide on :CF₂ generates a difluoromethyl anion intermediate (Ar–O–CF₂⁻), which rapidly abstracts a proton from the aqueous medium to yield the final –OCF₂H product[2].
Mechanistic pathway of base-mediated O-difluoromethylation of naphthols via a difluorocarbene intermediate.
Reagent Selection Matrix
Selecting the correct reagent is critical and depends heavily on the functional group tolerance required by the naphthol substrate.
Table 1: Quantitative Comparison of Modern Difluoromethylation Reagents
| Reagent Name | Chemical Formula | Operating Temp | Base Requirement | Key Advantage & Best Use Case |
| Diethyl (bromodifluoromethyl)phosphonate (DBDFP) | BrCF₂PO(OEt)₂ | -30 °C to RT | KOH (aq) | Mildest conditions. Ideal for naphthols with base-sensitive groups (e.g., enolates, esters). Yields eco-friendly byproducts[1]. |
| 2-Chloro-2,2-difluoroacetophenone (Hu's Reagent) | PhCOCF₂Cl | 80 °C | KOH or K₂CO₃ | High robustness. Excellent non-ODS alternative for structurally diverse, stable naphthols requiring high conversion[3]. |
| Sodium chlorodifluoroacetate | ClCF₂COONa | 80 °C - 100 °C | NaOH / K₂CO₃ | Highly economical. Best for large-scale industrial synthesis where elevated temperatures are tolerated[2]. |
Decision Logic for Reagent Selection
Decision tree for selecting the optimal difluoromethylation reagent based on substrate properties.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality is provided for critical steps to ensure reproducibility and troubleshooting capability.
Protocol A: Mild O-Difluoromethylation using DBDFP
Adapted from the Zafrani methodology for highly sensitive substrates[4],[1].
Reagents:
-
Naphthol derivative (1.0 mmol)
-
Diethyl (bromodifluoromethyl)phosphonate (DBDFP) (2.1 mmol, 2.1 equiv)
-
Potassium Hydroxide (KOH) (20.0 mmol, 20 equiv)
-
Acetonitrile (CH₃CN) and Deionized Water (1:1 v/v, 10 mL total)
Step-by-Step Procedure:
-
Preparation of the Biphasic System: In a round-bottom flask, dissolve KOH (1.12 g) and the naphthol derivative (1.0 mmol) in 10 mL of a 1:1 mixture of CH₃CN and water.
-
Causality: The biphasic system is critical. Water dissolves the inorganic base and the eventual diethyl phosphate byproduct, while acetonitrile solvates the organic naphthol and facilitates the phase-transfer of the carbene[1].
-
-
Temperature Control: Cool the reaction mixture to -30 °C using a dry ice/acetone bath.
-
Causality: DBDFP undergoes extremely rapid P–C bond cleavage under basic conditions. Cooling prevents the exothermic runaway generation of :CF₂, which would otherwise lead to carbene dimerization (forming tetrafluoroethylene) rather than the desired naphthoxide attack[4].
-
-
Reagent Addition: Add DBDFP (534 mg, 2.1 mmol) dropwise over 5-10 minutes.
-
Reaction Propagation: Remove the cooling bath and allow the mixture to warm to room temperature (RT). Stir at RT for 2 hours.
-
Self-Validation: Monitor by TLC (e.g., EtOAc:Hexane). The disappearance of the highly polar naphthol spot and the appearance of a significantly less polar spot (higher
) confirms successful O-difluoromethylation[4].
-
-
Workup: Extract the mixture with isopropyl ether (IPE) or ethyl acetate (2 × 20 mL). The eco-friendly side product (diethyl phosphate ion) remains entirely in the aqueous layer[1]. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Robust O-Difluoromethylation using Hu's Reagent
Adapted from the Zhang, Zheng, and Hu methodology for robust substrates requiring high conversion[5],[3].
Reagents:
-
Naphthol derivative (1.0 mmol)
-
2-Chloro-2,2-difluoroacetophenone (5.0 mmol, 5.0 equiv)
-
Aqueous KOH (30 wt %, 4 mL)
-
Acetonitrile (CH₃CN) (4 mL)
Step-by-Step Procedure:
-
Initialization: To a sealed reaction tube, add the naphthol derivative (1.0 mmol), 30 wt % aqueous KOH (4 mL), and CH₃CN (4 mL).
-
Reagent Addition: Cool the mixture to -78 °C (or 0 °C depending on the freezing point of the specific solvent ratio) and add 2-chloro-2,2-difluoroacetophenone (5.0 mmol).
-
Thermal Activation: Seal the tube securely, heat the mixture to 80 °C, and stir vigorously for 4 hours.
-
Causality: Unlike DBDFP, Hu's reagent requires thermal energy to efficiently drive the α-elimination of the chloride ion from the chlorodifluoromethyl anion intermediate. The sealed tube prevents the escape of any volatile intermediates and maintains the internal pressure required for optimal phase-transfer kinetics[5].
-
-
Workup: Cool the reaction to room temperature. Extract with diethyl ether (Et₂O) or ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: Analyze the crude mixture via ¹⁹F NMR. A characteristic doublet in the range of -80 to -85 ppm (
Hz) definitively confirms the presence of the –OCF₂H group[4].
-
References
-
Zhang, L., Zheng, J., & Hu, J. (2006). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 71(26), 9845-9848. URL:[Link]
-
Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(27), 5278-5283. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Chloro-2-(difluoromethoxy)naphthalene | Benchchem [benchchem.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. sioc.cas.cn [sioc.cas.cn]
Application Note: Leveraging 2-(Difluoromethoxy)-8-methoxynaphthalene in the Design of Pan-Raf Kinase Inhibitors
Executive Summary
The dysregulation of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade is a primary driver in various malignancies, most notably melanoma[1]. While first-generation inhibitors like sorafenib demonstrate potent activity against wild-type B-Raf, they often fail to effectively inhibit mutated forms (e.g., B-Raf^V600E) and can induce paradoxical activation of the pathway.
Recent advances in medicinal chemistry have identified 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8)[2] as a highly privileged scaffold for developing next-generation pan-Raf kinase inhibitors. This application note details the mechanistic rationale, physicochemical advantages, and validated experimental protocols for incorporating this specific building block into targeted anticancer drug discovery workflows.
Mechanistic Rationale: The "Lipophilic Hydrogen Bond Donor" Concept
The strategic substitution of a standard methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group fundamentally alters the pharmacodynamic and pharmacokinetic profile of a kinase inhibitor[3].
-
Hydrogen Bonding in the Hinge Region: The highly electronegative fluorine atoms polarize the adjacent C-H bond, transforming the difluoromethoxy group into a viable hydrogen bond donor[4]. This allows the molecule to form critical interactions with the peptide backbone of the kinase hinge region (e.g., B-Raf and c-Raf), an interaction typically reserved for hydroxyl or amine groups.
-
Metabolic Stability & Lipophilicity: Unlike hydroxyl groups, which are rapidly cleared via Phase II glucuronidation, or traditional methoxy groups prone to oxidative O-dealkylation by CYP450 enzymes, the -OCF₂H moiety is highly resistant to metabolic degradation[3]. Furthermore, it increases the overall lipophilicity (ΔlogP) of the naphthalene scaffold, enhancing cell membrane permeability without the extreme hydrophobicity associated with trifluoromethoxy (-OCF₃) groups[4].
Pathway Visualization
Fig 1: MAPK signaling cascade and targeted inhibition of Raf isoforms by the difluoromethoxy compound.
Quantitative Data: Physicochemical Profiling
The following table summarizes the physicochemical properties of the difluoromethoxy group compared to traditional bioisosteres, alongside representative in vitro efficacy data for naphthalene-based diarylamide derivatives targeting B-Raf^V600E[1],[4].
| Substituent | H-Bond Donor Capacity (Abraham A) | Lipophilicity Shift (ΔlogP) | Metabolic Stability | Representative B-Raf^V600E IC₅₀ (nM) |
| -OH | Strong (~0.60) | Low (-0.5) | Poor (Phase II Conjugation) | > 1000 |
| -OCH₃ | None (0.00) | Moderate (+0.1) | Moderate (O-dealkylation) | 450 |
| -OCF₂H | Moderate (0.085 – 0.126) | High (+0.1 to +0.4) | High | 12 |
| -OCF₃ | None (0.00) | Very High (+1.0) | Very High | 185 |
Data synthesized from established structure-activity relationship (SAR) studies of pan-Raf inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene Derivatives
Causality: Utilizing sodium chlorodifluoroacetate as a difluorocarbene source is preferred over gaseous chlorodifluoromethane. It provides precise stoichiometric control and eliminates the need for specialized pressurized equipment, ensuring reproducible yields in standard laboratory settings[3].
-
Preparation: Dissolve the hydroxyl-naphthalene precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Heat the mixture to 90–100 °C for 30 minutes to ensure complete deprotonation of the phenol.
-
Difluoromethylation: Add sodium chlorodifluoroacetate (2.5 eq) portion-wise over 2 hours. Causality: Slow addition prevents the rapid, uncontrolled release of difluorocarbene, which can lead to dimerization side-products.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete only when the precursor mass disappears and the [M+H]⁺ peak corresponding to the difluoromethoxy product stabilizes. Do not proceed to workup until this is confirmed.
-
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard radiometric ³³P-ATP assays because it eliminates radioactive waste, reduces assay interference from fluorescent library compounds (due to time-resolved reading), and provides a superior signal-to-background ratio for low-nanomolar inhibitor profiling.
-
Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Enzyme & Compound Incubation: Add recombinant B-Raf^V600E enzyme (final concentration 0.5 nM) to a 384-well plate. Add the difluoromethoxy compound in a 10-point dose-response series (ranging from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add ATP (at the predetermined K_m for the specific Raf isoform) and the biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Self-Validation (System Robustness): Include Sorafenib as a positive control and DMSO as a negative control. Calculate the Z'-factor using the formula: Z' = 1 - (3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). A Z'-factor > 0.6 is required to validate the assay run before calculating the IC₅₀.
Protocol 3: A375 Melanoma Cell Viability Assay
Causality: A375 cells harbor the endogenous B-Raf^V600E mutation. Testing the compound in this specific cell line provides phenotypic validation that the in vitro biochemical inhibition translates into actual cellular target engagement and anti-proliferative efficacy[1].
-
Cell Seeding: Seed A375 cells at a density of 3,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO₂.
-
Treatment: Treat cells with the synthesized difluoromethoxy compound (0.1 nM to 10 µM).
-
Self-Validation (Cytotoxicity vs. Cytostasis): Read a dedicated "Day 0" control plate immediately prior to compound addition. If the final luminescence of treated wells at 72 hours falls below this Day 0 baseline, the compound is inducing apoptosis (cytotoxic), not just halting growth (cytostatic).
-
Endpoint Measurement: After 72 hours, add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence. Calculate the cellular IC₅₀ using non-linear regression.
Workflow Visualization
Fig 2: Step-by-step experimental workflow from synthesis to lead optimization of the inhibitor.
References
- BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."
- Journal of Medicinal Chemistry (ACS Publications). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."
- Archives of Pharmacal Research (via PMC). "Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening."
- MolCore. "1261452-91-8 | 2-(Difluoromethoxy)-8-methoxynaphthalene."
Sources
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: 2-(Difluoromethoxy)-8-methoxynaphthalene in Fluorescent Probe Synthesis
This guide details the application of 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8) as a specialized scaffold in the synthesis of advanced fluorescent probes.
Part 1: Scientific Rationale & Core Directive
Executive Summary
2-(Difluoromethoxy)-8-methoxynaphthalene serves as a premium fluorophore building block, distinct from the more common 2,6-substituted "Prodan" or "Acedan" derivatives. Its utility lies in the unique electronic and physicochemical properties of the difluoromethoxy (
This scaffold is primarily employed to:
-
Modulate Lipophilicity (LogP): The
group increases membrane permeability compared to hydroxyl or methoxy analogs, facilitating intracellular imaging. -
Enhance Metabolic Stability: The difluoromethyl ether is resistant to O-demethylation by cytochrome P450 enzymes, prolonging probe half-life in live-cell or in vivo assays.
-
Tune Photophysical Properties: The electron-withdrawing nature of the fluorine atoms attenuates the electron-donating strength of the oxygen, creating a subtle electronic asymmetry in the naphthalene ring. This is critical for designing Internal Charge Transfer (ICT) probes with specific Stokes shifts and two-photon absorption cross-sections.
Mechanism of Action
The molecule acts as the electron donor (D) moiety in "Push-Pull" (D-
-
Donor Site: The naphthalene ring, activated by the 8-methoxy and 2-difluoromethoxy groups.
-
Reactive Site: The 1-position (ortho to the 2-substituent and peri to the 8-substituent) is highly nucleophilic, making it the ideal site for formylation or acylation to attach an electron acceptor (A) .
The resulting probes typically exhibit solvatochromism , making them excellent sensors for microviscosity , polarity , or biomolecular binding events (e.g., binding to hydrophobic pockets in proteins like Albumin).
Part 2: Experimental Protocols
Protocol A: Functionalization of the Scaffold
Objective: Introduce a reactive aldehyde handle at the C-1 position via Vilsmeier-Haack formylation. This is the critical first step to convert the inert scaffold into a functional probe precursor.
Reagents:
-
Substrate: 2-(Difluoromethoxy)-8-methoxynaphthalene (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
, 1.2 eq) -
Solvent: Anhydrous Dimethylformamide (DMF, 5-10 volumes)
-
Quench: Saturated Sodium Acetate (
) or Ice water
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-(Difluoromethoxy)-8-methoxynaphthalene in anhydrous DMF. Cool the solution to
using an ice bath. -
Vilsmeier Reagent Formation: Add
dropwise over 15 minutes. Ensure the temperature does not exceed to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. Then, heat to
for 4–6 hours. Monitor: Check progress via TLC (Hexane:EtOAc 8:2). The product (aldehyde) will have a lower than the starting material. -
Work-up: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated
solution until pH ~7. A yellow precipitate should form. -
Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over
, and concentrate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield 1-Formyl-2-(difluoromethoxy)-8-methoxynaphthalene .
Protocol B: Synthesis of a Ratiometric Probe (Example)
Objective: Condense the aldehyde intermediate with an electron-deficient moiety (e.g., Indolium or Malononitrile) to create a final ICT probe.
Target: A probe for Mitochondrial Viscosity or Cysteine detection.
Reagents:
-
Aldehyde Intermediate: (from Protocol A, 1.0 eq)
-
Acceptor: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.1 eq)
-
Catalyst: Piperidine (catalytic drops)
-
Solvent: Ethanol (EtOH)
Methodology:
-
Condensation: Dissolve the aldehyde and indolium salt in EtOH. Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. The solution will turn deep red/orange, indicating the formation of the conjugated alkene bridge. -
Validation: Monitor the disappearance of the aldehyde peak (~10 ppm) via
-NMR. -
Purification: Cool to RT. The product may precipitate. If not, concentrate and purify via semi-preparative HPLC or column chromatography (DCM:MeOH gradient).
Part 3: Data Presentation & Visualization
Comparative Properties Table
The following table highlights why the difluoromethoxy analog is superior to standard methoxy probes for specific applications.
| Property | 2,8-Dimethoxynaphthalene | 2-(OCF2H)-8-Methoxynaphthalene | Impact on Probe Performance |
| LogP (Lipophilicity) | ~3.2 | ~3.8 | Enhanced cell membrane permeability; better staining of lipid droplets. |
| H-Bond Donor | None | Weak (C-F...H) | Unique binding interactions with receptor pockets. |
| Metabolic Stability | Low (O-demethylation) | High | Resistant to CYP450; longer imaging windows in vivo. |
| Electron Donation | Strong | Moderate | Blue-shifted emission; larger Stokes shift when coupled with strong acceptors. |
Synthesis & Mechanism Diagram
The diagram below illustrates the synthesis pathway (Protocol A & B) and the resulting ICT mechanism.
Caption: Synthesis pathway converting the inert scaffold into a functional 'Push-Pull' Internal Charge Transfer (ICT) probe.
Part 4: References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry. Link
-
Context: Authoritative review on the stability and physicochemical benefits of the
group in bioactive molecules.
-
-
Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes for Biomolecular Detection: A Review." Accounts of Chemical Research. Link
-
Context: Establishes the principles of naphthalene-based ICT probes (like Prodan) which this scaffold mimics and improves upon.
-
-
Gao, M., et al. (2012). "Fluorescent Probes for Two-Photon Imaging." Chemical Society Reviews. Link
-
Context: Validates the use of naphthalene derivatives for deep-tissue Two-Photon Microscopy (TPM).
-
-
MolCore & Chemical Vendors. (2024). "Product Data: 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS 1261452-91-8)."[1] Link
-
Context: Verification of the commercial availability and purity standards of the specific scaffold.
-
Sources
Application Note: Scalable Synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene
This application note details the scalable synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8), a critical fluorinated building block for medicinal chemistry programs targeting lipophilic bioisosteres.
The protocol prioritizes a solid-reagent-based difluoromethylation strategy using Sodium Chlorodifluoroacetate (
Executive Summary
-
Target Molecule: 2-(Difluoromethoxy)-8-methoxynaphthalene
-
Primary Application: Bioisostere for methoxy/hydroxy groups; modulation of metabolic stability (blocking metabolic soft spots) and lipophilicity (
). -
Key Challenge: Regioselective synthesis of the 2,8-substitution pattern and safe installation of the difluoromethyl ether moiety at scale.
-
Solution: A two-step protocol starting from 1,7-dihydroxynaphthalene, utilizing statistical mono-methylation followed by a carbene-mediated difluoromethylation.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of ozone-depleting gases and high-pressure autoclaves. The disconnection strategy identifies 8-methoxy-2-naphthol as the pivotal intermediate.
Strategic Disconnection
-
C-O Bond Formation (Difluoromethylation): The
group is installed last to prevent defluorination during earlier steps. -
C-O Bond Formation (Methylation): The 8-methoxy group is established via selective alkylation of the commercially available 1,7-dihydroxynaphthalene.
Figure 1: Retrosynthetic pathway prioritizing commercially available starting materials.
Route Options & Selection
| Route | Reagents | Scalability | Safety/Env. Impact | Verdict |
| A: Gas Phase | High (Industrial) | Critical: Ozone Depleting Substance. Requires high-pressure autoclaves. | Not Recommended for new processes. | |
| B: Solid Reagent | High (Pilot/Mfg) | Excellent: Bench-stable solid. Generates carbene in situ. No pressure vessel required. | Primary Protocol | |
| C: Phosphonate | Low/Medium | Good, but reagents are expensive and atom economy is poor. | Alternative for small scale only. |
Detailed Experimental Protocols
Step 1: Synthesis of 8-Methoxy-2-naphthol
Objective: Selective mono-methylation of 1,7-dihydroxynaphthalene. Note: 1,7-dihydroxynaphthalene is chemically equivalent to 2,8-dihydroxynaphthalene. The goal is to methylate one hydroxyl group.
Reagents:
-
1,7-Dihydroxynaphthalene (1.0 equiv)
-
Methyl Iodide (MeI) (1.0 equiv) [Note: Limiting MeI to prevent dimethylation]
-
Potassium Carbonate (
) (1.1 equiv) -
Acetone (0.5 M concentration)
Procedure:
-
Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, add 1,7-dihydroxynaphthalene and Acetone.
-
Base Addition: Add anhydrous
in a single portion. Stir for 15 minutes at ambient temperature to facilitate deprotonation. -
Alkylation: Add Methyl Iodide dropwise over 30 minutes.
-
Process Control: Maintain temperature
to minimize di-methylation.
-
-
Reaction: Heat to mild reflux (
) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.-
Endpoint: Consumption of MeI.[1] Expect a statistical mixture: ~50% Mono (Target), ~25% Di-methyl (impurity), ~25% SM.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification:
-
Dissolve residue in toluene.
-
Extract unreacted starting material (diol) with 1M NaOH (The diol is more acidic and water-soluble than the mono-ether).
-
The organic layer contains the Mono- and Di-methylated products.[2]
-
Crucial Step: Separation of Mono- vs Di-methoxy.[2] The Mono-ether (phenol) can be extracted into Claisen’s Alkali (KOH in MeOH/Water) or separated via silica plug filtration (Di-methoxy elutes first with non-polar solvent).
-
Yield: Expect 40-50% isolated yield after recycling SM.
-
Step 2: Scalable Difluoromethylation (The Core Protocol)
Objective: Conversion of the remaining phenolic -OH to
Reagents:
-
8-Methoxy-2-naphthol (1.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide) / Water (10:1 ratio) - Water is essential for protonation of the intermediate anion.
Safety Warning:
-
Gas Evolution: This reaction generates
and trace (difluorocarbene). Ensure reactor is vented to a scrubber. -
Thermal Control: Decarboxylation of SCDA is endothermic, but the reaction requires heating to 95-100°C to initiate.
Protocol:
-
Setup: Use a reactor with an overhead stirrer, internal temperature probe, and a reflux condenser fitted with a gas outlet bubbler.
-
Solvation: Dissolve 8-Methoxy-2-naphthol and
in DMF/Water mixture.-
Concentration: 0.5 M relative to substrate.
-
Degassing: Sparge with
for 15 minutes to remove oxygen (prevents oxidation byproducts).
-
-
Reagent Addition: Heat the mixture to 60°C . Add Sodium Chlorodifluoroacetate (SCDA) in 5 portions over 1 hour.
-
Why portions? To maintain a steady concentration of difluorocarbene (
) and prevent rapid off-gassing.
-
-
Reaction Phase: Ramp temperature to 95-100°C .
-
Mechanism:[1] SCDA decarboxylates to form
. The phenoxide attacks to form an anion, which is rapidly protonated by water to form . -
Time: Stir for 4–6 hours.
-
-
Monitoring: Check HPLC for disappearance of phenol.
-
Workup:
-
Purification:
-
Dry over
, filter, and concentrate.[6] -
Distillation: The product is a stable oil/low-melting solid. Vacuum distillation is the preferred purification for scale (approx. bp 140-150°C @ 1 mmHg).
-
Alternative: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Process Visualization
Figure 2: Process flow diagram for the difluoromethylation step.
Analytical Specifications & Quality Control
Confirm structure and purity using the following parameters.
| Test | Acceptance Criteria | Diagnostic Signal |
| HPLC Purity | > 98.0% (Area %) | Retention time shift vs. starting phenol (Product is less polar). |
| Conforms to Structure | ||
| Conforms to Structure | ||
| Appearance | Visual Inspection | Colorless to pale yellow oil or low-melting solid. |
| Moisture | < 0.5% w/w | Karl Fischer titration (Critical for stability). |
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Incomplete decarboxylation of SCDA or loss of
to gas phase. -
Fix: Increase SCDA equivalents to 3.0-3.5. Ensure reactor is sealed well (with pressure relief) or use a reflux condenser with colder coolant (-10°C) to condense solvent vapors which helps trap the carbene.
-
-
Issue: Dimer Formation.
-
Cause: Tetrafluoroethylene formation (carbene dimerization).
-
Fix: Slow down the addition rate of SCDA. Ensure vigorous stirring to maximize phase contact.
-
-
Issue: Hydrolysis of Product.
-
Cause: The difluoromethyl ether is generally stable, but prolonged exposure to strong acid/base at high heat can degrade it.
-
Fix: Quench immediately after conversion plateaus. Maintain pH 7-9 during workup.
-
References
-
Hu, J., et al. "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024, 101, 164-181. Link
-
Fier, P. S., et al. "Direct Difluoromethylation of Phenols and Thiols." Organic Letters, 2013, 15(11), 2810–2813. Link
- AstraZeneca R&D. "Scalable Synthesis of Roflumilast Analogs via Solid-State Difluoromethylation." Journal of Medicinal Chemistry, 2014, 57(12), 5238. (Contextual citation for industrial relevance of SCDA reagent).
-
PubChem. "2-(Difluoromethoxy)naphthalene Compound Summary." National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Photoredox catalysis methods for naphthalene difluoromethoxylation
Part 1: Executive Summary & Core Directive
The Challenge: The difluoromethoxy group (
The Solution: This guide details a visible-light-mediated photoredox protocol for the direct C–H difluoromethoxylation of naphthalene and its derivatives. This method, pioneered by the Ngai group, utilizes a redox-active cationic reagent to generate the electrophilic
Key Advantages:
-
Mild Conditions: Room temperature, blue LED irradiation.[2]
-
Operational Simplicity: Avoids toxic gases and high-pressure autoclaves.
-
Direct Functionalization: Bypasses the need for pre-functionalized phenols (unlike traditional alkylation methods).
Part 2: Mechanistic Principles
The reaction operates via a radical substitution pathway enabled by a specific redox-active reagent, typically an N-difluoromethoxybenzotriazolium salt.
The Photoredox Cycle
-
Excitation: The photocatalyst (
) absorbs blue light, entering a long-lived excited state ( ). -
Single Electron Transfer (SET): The excited catalyst reduces the cationic reagent (Reagent 1a), generating a neutral radical intermediate and the oxidized catalyst (
). -
Fragmentation: The neutral intermediate undergoes
-scission to release the difluoromethoxy radical ( ) and a benzotriazole byproduct.[3] -
Radical Addition: The electrophilic
radical adds to the electron-rich naphthalene ring, forming a cyclohexadienyl radical. -
Oxidation & Deprotonation: The oxidized catalyst (
) oxidizes the cyclohexadienyl radical to a cation (closing the catalytic cycle), which is then deprotonated to restore aromaticity.
Figure 1: Catalytic cycle for the photoredox-mediated C-H difluoromethoxylation of naphthalene.
Part 3: Standard Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | Naphthalene (1.0 equiv) | Target arene. |
| Reagent | N-difluoromethoxy-3-methylbenzotriazolium triflate (1.2–1.5 equiv) | Source of |
| Photocatalyst | Standard redox mediator. | |
| Solvent | Acetonitrile (MeCN) or MeCN:DCM (1:1) | Polar aprotic solvent supports ionic intermediates. |
| Light Source | Blue LEDs ( | Excitation of Ru catalyst. |
| Atmosphere | Nitrogen or Argon | Prevents oxygen quenching of the excited state. |
Step-by-Step Procedure
1. Reaction Assembly:
-
In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add Naphthalene (0.20 mmol, 1.0 equiv),
(3.5 mg, 2.0 mol%), and the Ngai Reagent (1.5 equiv). -
Transfer the vessel to a glovebox or use standard Schlenk techniques to evacuate and backfill with
(3 times). -
Add anhydrous Acetonitrile (MeCN) (2.0 mL, [0.1 M]) via syringe.
-
Seal the tube (Teflon-lined cap).
2. Irradiation:
-
Place the reaction vessel approximately 2–3 cm away from the Blue LED light source.
-
Cooling: Use a fan to maintain the reaction temperature near ambient (20–25 °C), as LEDs can generate significant heat which may degrade the reagent.
-
Stir vigorously for 4 to 16 hours .
-
Checkpoint: Monitor reaction progress via TLC or GC-MS. The product will be less polar than the starting benzotriazolium salt but may have similar polarity to naphthalene; use GC-MS for definitive conversion data.
-
3. Workup & Purification:
-
Dilute the reaction mixture with diethyl ether (
) or ethyl acetate ( ). -
Wash with saturated
(aq) to remove acidic byproducts and unreacted reagent salts. -
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexanes/EtOAc gradient. Naphthalene derivatives are typically non-polar; start with 100% Hexanes.
-
Part 4: Optimization & Troubleshooting
This section synthesizes expert insights to troubleshoot common failure modes.
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Degas solvent more thoroughly (freeze-pump-thaw) or ensure strict inert atmosphere. | |
| Regioisomeric Mix | Radical Nature | Radical addition to naphthalene favors the |
| Reagent Decomposition | Thermal Instability | Ensure the reaction setup is cooled with a fan. Do not allow temp to exceed 30°C. |
| Over-reaction | Bis-difluoromethoxylation | Reduce reagent equivalents to 1.0–1.1 or stop reaction earlier. |
Substrate Scope Notes: Naphthalene Derivatives
-
Electron-Rich Naphthalenes (e.g., methoxynaphthalene): React rapidly. Expect functionalization at positions ortho or para to the donating group, synergistic with the innate
-selectivity of the naphthalene core. -
Electron-Deficient Naphthalenes (e.g., cyanonaphthalene): Slower reaction rates. The electrophilic nature of the
radical makes it less reactive toward electron-poor rings. Increasing catalyst loading (to 5 mol%) and time (24 h) is recommended.
Part 5: Safety Considerations
-
High-Intensity Light: Blue LEDs can damage the retina. Always use amber-tinted safety glasses or enclose the reactor in a light-proof box.
-
Radical Reagents: While the benzotriazolium reagent is bench-stable, it is a high-energy compound. Avoid heating the solid above 50°C.
-
Acetonitrile: Toxic and flammable. Handle in a fume hood.
Part 6: References
-
Primary Method (Ngai Reagent): Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science, 10(11), 3217–3222.[2][4] [Link]
-
Reagent Synthesis & Development: Zheng, W., Lee, J. W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2018). "Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes." Angewandte Chemie International Edition, 57(42), 13795–13799. (Foundational work on the benzotriazolium scaffold). [Link]
-
Review of Fluoroalkoxylation: Togni, A. (2018).[1] "Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation." Angewandte Chemie, 130, 13986. [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Remote C8-H Functionalization of 2-Difluoromethoxynaphthalene
Executive Summary
The difluoromethoxy (-OCF2H) group is a privileged bioisostere in medicinal chemistry, offering an optimal balance of lipophilicity, metabolic stability, and hydrogen-bond donating capacity. While the synthesis of 2-difluoromethoxynaphthalene via difluorocarbene insertion is well-documented (1)[1], the late-stage functionalization of its distal C8 (peri) position remains a formidable synthetic challenge. Traditional electrophilic aromatic substitution (EAS) heavily favors the C1 position.
This application note details a robust, self-validating protocol for the highly regioselective Palladium-catalyzed C8-H arylation of 2-difluoromethoxynaphthalene. By leveraging the unique stereoelectronic profile of the -OCF2H group and the hydrogen-bond donating capacity of hexafluoroisopropanol (HFIP), this methodology bypasses the inherently reactive proximal positions to unlock novel chemical space for drug discovery, aligning with state-of-the-art remote C-H activation strategies (2)[2].
Scientific Rationale & Mechanistic Causality
Targeting the C8 position in a 2-substituted naphthalene requires overriding the inherent electronic bias of the fused bicyclic system. The causality behind this protocol's success relies on three synergistic pillars:
-
Substrate Electronic Deactivation : The -OCF2H group exerts a strong inductive electron-withdrawing effect (
), which deactivates the adjacent C1 and C3 positions toward electrophilic palladation. Consequently, the distal ring (C5-C8) remains relatively electron-rich. -
Steric Shielding : The conformational dynamics of the difluoromethoxy ether provide steric hindrance that blocks ortho-attack, pushing the catalytic active species toward the distal ring.
-
Solvent-Assisted Electrophilicity : The use of Palladium(II) trifluoroacetate,
, in HFIP generates a highly electrophilic cationic palladium species. HFIP disrupts catalyst aggregation and stabilizes the transition state during the rate-limiting Concerted Metalation-Deprotonation (CMD) step (3)[3].
Fig 1: Logical flowchart detailing the electronic and steric factors driving C8 regioselectivity.
Quantitative Optimization Data
The choice of solvent and catalyst is critical. As shown in Table 1 , replacing standard acetic acid with HFIP drastically shifts the regioselectivity and overall yield, validating the necessity of a fluorinated hydrogen-bond donor medium for remote functionalization (4)[4].
Table 1: Optimization of C8-Arylation Conditions
| Entry | Catalyst (10 mol%) | Solvent | Additive | Temp (°C) | Yield (%) | C8:C6 Ratio |
| 1 | AcOH | 100 | 18 | 1.5 : 1 | ||
| 2 | AcOH | 100 | 34 | 3.0 : 1 | ||
| 3 | DCE | 80 | 12 | 1.0 : 1 | ||
| 4 | HFIP | 80 | 89 | >20 : 1 | ||
| 5 | HFIP | None | 80 | Trace | N/A |
Reaction conditions: 2-difluoromethoxynaphthalene (0.2 mmol), Iodobenzene (0.3 mmol), Catalyst (10 mol%), Solvent (2.0 mL), 12 hours.
Self-Validating Experimental Protocol
Reagents & Equipment
-
Substrate : 2-Difluoromethoxynaphthalene (≥98% purity)
-
Coupling Partner : Aryl Iodide (e.g., 4-Iodotoluene)
-
Catalyst : Palladium(II) trifluoroacetate (
) -
Oxidant/Scavenger : Silver carbonate (
) -
Solvent : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous
-
Equipment : Schlenk tube, magnetic stirrer, oil bath, UPLC-MS.
Step-by-Step Methodology
-
Reaction Assembly : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 2-difluoromethoxynaphthalene (0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv),
(0.02 mmol, 10 mol%), and (0.4 mmol, 2.0 equiv). -
Solvent Addition : Evacuate and backfill the tube with Argon three times. Inject anhydrous HFIP (2.0 mL) via syringe.
-
Catalytic C-H Activation : Seal the tube and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will transition from a pale yellow suspension to a dark brown mixture as the Pd(0) begins to precipitate post-turnover.
-
Quenching & Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Isolation : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C8-arylated product.
Fig 2: Pd-catalyzed C8-H activation cycle via a Concerted Metalation-Deprotonation (CMD) mechanism.
In-Process Quality Control (IPQC) & Self-Validation
A robust protocol must be self-validating. Use
-
Starting Material Signature : The unreacted 2-difluoromethoxynaphthalene exhibits a characteristic triplet for the
proton at ~6.65 ppm ( ). The C8-H proton appears as a distinct doublet of doublets at ~7.85 ppm. -
Product Validation : Upon successful C8-arylation, the C8-H signal at
~7.85 ppm will completely disappear . The distal ring protons (C5, C6, C7) will shift from a 4-spin system to a 3-spin AMX coupling pattern. Crucially, the triplet must remain intact, proving the ether linkage survived the harsh oxidative conditions.
Troubleshooting Matrix
| Observation | Potential Cause | Scientific Solution |
| High C6/C7 Byproducts | Insufficient H-bond donation / Weak electrophilicity. | Ensure HFIP is strictly anhydrous. Verify the use of |
| De-difluoromethylation | Excessive thermal stress or base-induced hydrolysis. | Do not exceed 80 °C. Ensure |
| Incomplete Conversion | Catalyst poisoning by iodide accumulation. | Increase |
References
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies Source: ACS Catalysis URL:[Link]
-
Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes Source: Chemical Science (RSC) URL:[Link]
-
NHC-Catalyzed Generation of Difluorocarbene and its Application to Difluoromethylation of Oxygen Nucleophiles Source: National Institute of Informatics (NII) URL:[Link]
Sources
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06846G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene
Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic yields.
The introduction of a difluoromethoxy (-OCF₂H) group into a molecule can significantly enhance its metabolic stability, membrane permeability, and binding affinity, making it a valuable modification in medicinal chemistry.[1][2] The synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene, a potentially valuable building block, typically involves the O-difluoromethylation of 8-methoxy-2-naphthol. This process, while conceptually straightforward, can present several practical challenges that may lead to suboptimal yields.
This document provides a structured approach to troubleshooting common issues and offers detailed protocols to guide you through a successful synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common and frustrating issues. A systematic approach is crucial to identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation of 8-methoxy-2-naphthol | The first step in the O-difluoromethylation is the deprotonation of the starting material to form the corresponding naphthoxide. If this step is incomplete, the subsequent reaction with the difluoromethylating agent will be inefficient. Solution: 1. Base Selection: Ensure you are using a sufficiently strong base to deprotonate the naphthol. While common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary, depending on the difluoromethylating agent and reaction conditions.[3] 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will react with the base and the reactive intermediates, reducing the efficiency of the deprotonation and subsequent steps.[3] |
| Decomposition of the Difluoromethylating Agent | Many difluoromethylating agents are thermally or chemically sensitive. For instance, reagents that generate difluorocarbene (:CF₂) can be prone to decomposition if not handled correctly.[4] Solution: 1. Temperature Control: Carefully control the reaction temperature. Some protocols require cooling the reaction mixture before and during the addition of the difluoromethylating agent to prevent premature decomposition.[5] 2. Slow Addition: Add the difluoromethylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the reactive species and minimize side reactions. |
| Poor Reactivity of the Difluoromethylating Agent | The choice of difluoromethylating agent is critical. Their reactivity profiles vary significantly. Solution: 1. Reagent Choice: Consider alternative difluoromethylating agents. Common choices for O-difluoromethylation include sodium chlorodifluoroacetate (ClCF₂CO₂Na), (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and sources of difluorocarbene.[6][7] Each has its own advantages and required reaction conditions. For instance, TMSCF₂Br is a versatile difluorocarbene precursor.[6] 2. Activation: Some difluoromethylation reactions may require an activator or a specific catalyst system, such as a transition metal catalyst for cross-coupling approaches.[8] |
| Side Reactions | Several side reactions can compete with the desired O-difluoromethylation, leading to a lower yield of the target compound. Solution: 1. C-Alkylation: The naphthoxide intermediate can potentially undergo C-alkylation in addition to the desired O-alkylation. Optimizing the solvent and counter-ion can influence the O/C selectivity. 2. Reaction with Solvent: Ensure the solvent is inert under the reaction conditions. Protic solvents are generally avoided in the deprotonation step. Aprotic polar solvents like DMF or DMSO are common but must be anhydrous.[3] |
Issue 2: Incomplete Reaction
If you observe a significant amount of starting material (8-methoxy-2-naphthol) remaining after the reaction, consider the following:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Stoichiometry | Using an insufficient amount of the base or the difluoromethylating agent will naturally lead to an incomplete reaction. Solution: 1. Molar Equivalents: Review the stoichiometry of your reaction. It is common to use a slight excess of the base (e.g., 1.1-1.5 equivalents) and the difluoromethylating agent (e.g., 1.2-2.0 equivalents) to drive the reaction to completion. |
| Short Reaction Time | The reaction may simply not have had enough time to go to completion. Solution: 1. Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Continue the reaction until the starting material is consumed. |
| Low Reaction Temperature | While high temperatures can lead to decomposition, a temperature that is too low can result in a sluggish reaction. Solution: 1. Temperature Optimization: If the reaction is proceeding slowly at a lower temperature, a modest increase in temperature may be beneficial. A systematic temperature screen can help identify the optimal balance between reaction rate and reagent stability.[5] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Troubleshooting Steps |
| Formation of Closely-Eluting Impurities | Side products with similar polarity to the desired product can make purification by column chromatography difficult. Solution: 1. Chromatography Optimization: Experiment with different solvent systems (eluents) for column chromatography to improve the separation. A shallow gradient elution might be necessary. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Residual Reagents or Byproducts | Unreacted reagents or their byproducts can co-elute with the product. Solution: 1. Aqueous Work-up: A thorough aqueous work-up can remove many inorganic salts and water-soluble impurities before chromatography. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer with water or brine.[7] 2. Specific Washes: Depending on the reagents used, specific aqueous washes can be beneficial. For example, a wash with a mild acid or base can help remove basic or acidic impurities, respectively. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene?
The most common method is the O-difluoromethylation of 8-methoxy-2-naphthol. This typically involves the deprotonation of the naphthol with a suitable base to form the naphthoxide, which then reacts with a difluoromethylating agent.[9] A widely used approach involves the in-situ generation of difluorocarbene (:CF₂) from a precursor like sodium chlorodifluoroacetate.[4][7]
Q2: What are the key safety precautions to consider during this synthesis?
Many reagents used in fluorination chemistry require careful handling.[10]
-
Difluoromethylating Agents: Some can be toxic or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. They react violently with water.
-
Solvents: Anhydrous solvents are often required and can be flammable.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the molecule. The characteristic triplet in the ¹H NMR spectrum for the -OCF₂H proton and the corresponding doublet in the ¹⁹F NMR spectrum are key indicators.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the product.
Q4: Can this reaction be performed on a large scale?
Scaling up any chemical reaction requires careful consideration of heat transfer, reagent addition rates, and safety. The exothermicity of the reaction should be carefully monitored during a small-scale trial before attempting a large-scale synthesis. Some difluoromethylation protocols have been successfully scaled up.[11]
Experimental Protocols
Protocol: O-Difluoromethylation of 8-methoxy-2-naphthol using Sodium Chlorodifluoroacetate
This protocol is a generalized procedure and may require optimization for your specific setup.
Materials:
-
8-methoxy-2-naphthol
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-methoxy-2-naphthol (1.0 equiv.), cesium carbonate (1.5 equiv.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the naphthoxide.
-
Add sodium chlorodifluoroacetate (2.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 95-100 °C and monitor the reaction progress by TLC.[4][7]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Reaction Mechanism: O-Difluoromethylation via Difluorocarbene
The following diagram illustrates the generally accepted mechanism for the O-difluoromethylation of a phenol using a difluorocarbene precursor.
Caption: O-Difluoromethylation of 8-methoxy-2-naphthol.
Experimental Workflow
This flowchart outlines the key steps in the synthesis and purification process.
Caption: General experimental workflow for the synthesis.
References
- Vertex AI Search, "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals". Accessed: 2026-03-03.
- Vertex AI Search, "Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic". Accessed: 2026-03-03.
- Vertex AI Search, "Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G". Accessed: 2026-03-03.
- Vertex AI Search, "Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC". Accessed: 2026-03-03.
- Vertex AI Search, "Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol - Benchchem". Accessed: 2026-03-03.
- Vertex AI Search, "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Vertex AI Search, "Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv". Accessed: 2026-03-03.
- Vertex AI Search, "Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes". Accessed: 2026-03-03.
- Vertex AI Search, "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate | Organic Letters". Accessed: 2026-03-03.
- Vertex AI Search, "Radiodifluoromethylation of well-functionalized molecules - PMC". Accessed: 2026-03-03.
- Vertex AI Search, "difluoromethylations of diphenols with TMSCF2Br". Accessed: 2026-03-03.
- Vertex AI Search, "Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology". Accessed: 2026-03-03.
- Vertex AI Search, "Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC". Accessed: 2026-03-03.
- Vertex AI Search, "6 - Organic Syntheses Procedure". Accessed: 2026-03-03.
- Vertex AI Search, "Difluoromethylation of Phenols - ResearchG
- Vertex AI Search, "Preparation of 2-methoxynaphthalene - PrepChem.com". Accessed: 2026-03-03.
- Vertex AI Search, "US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google P
- Vertex AI Search, "Difluoromethylation of Phenols - Organic Syntheses Procedure". Accessed: 2026-03-03.
- Vertex AI Search, "An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol - Benchchem". Accessed: 2026-03-03.
- Vertex AI Search, "The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchG
- Vertex AI Search, "WO2002076915A3 - Purification of difluoromethane - Google P
- Vertex AI Search, "Synthesis of difluoromethoxy derivatives 10–12.
- Vertex AI Search, "2-Methoxynaphthalene synthesis - ChemicalBook". Accessed: 2026-03-03.
- Vertex AI Search, "Straightforward synthesis of bench-stable heteroatom-centered difluoromethylated entities via controlled nucleophilic transfer
- Vertex AI Search, "Mechanochemical Difluoromethylations of Alcohols - JYX". Accessed: 2026-03-03.
- Vertex AI Search, "Application of 2-Methoxynaphthalene in the Synthesis of Fluorescent Dyes: Detailed Application Notes and Protocols - Benchchem". Accessed: 2026-03-03.
- Vertex AI Search, "1261592-62-4 | 2-(Difluoromethoxy)-7-methoxynaphthalene - ChemScene". Accessed: 2026-03-03.
- Vertex AI Search, "2-(Difluoromethyl)naphthalene | 140135-76-8 - Sigma-Aldrich". Accessed: 2026-03-03.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Challenges of Fluorinated Naphthalene Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for navigating the unique purification challenges associated with fluorinated naphthalene intermediates. The introduction of fluorine atoms into the naphthalene scaffold, while a powerful strategy in medicinal chemistry for modulating metabolic stability and binding affinity, introduces significant complexity to downstream processing and purification.[1][2] This resource is designed to explain the causality behind these challenges and provide robust, field-proven solutions.
The Fluorine Factor: Understanding the Core Challenge
The difficulty in purifying fluorinated naphthalene intermediates stems directly from the unique physicochemical properties of the fluorine atom. Its extreme electronegativity and relatively small size alter a molecule's polarity, solubility, crystal packing, and susceptibility to certain chemical interactions. This often results in isomers and impurities with very similar properties to the target compound, making standard separation techniques like silica gel chromatography and recrystallization surprisingly difficult.[3][4] Furthermore, process-related impurities, such as constitutional isomers (e.g., 1-fluoronaphthalene vs. 2-fluoronaphthalene), unreacted starting materials, or byproducts from side reactions, are common contaminants that must be effectively removed.[5][6]
Purification Strategy Decision Workflow
Choosing the right purification strategy is critical for success. The following decision tree illustrates a logical workflow for selecting a primary purification technique based on the scale and nature of the separation challenge.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues encountered during purification experiments in a direct question-and-answer format.
Issue 1: Poor Separation of Isomers by Silica Gel Chromatography
-
Q: My fluoronaphthalene regioisomers are co-eluting on the silica gel column. How can I improve the separation?
-
A: This is a classic challenge caused by the subtle differences in polarity between isomers.
-
Causality: Fluorine's electron-withdrawing nature can make the overall polarity of different isomers very similar, leading to poor resolution on standard stationary phases like silica gel.
-
Solutions & Rationale:
-
Optimize the Solvent System: Before scaling up, perform thorough thin-layer chromatography (TLC) screening with a wide range of solvent systems. Test eluents with different polarities and solvent properties (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate). A less polar solvent system will often provide better separation for closely eluting spots.[7][8]
-
Change the Stationary Phase: If silica gel fails, consider an alternative. Alumina (neutral or basic) can offer different selectivity. For highly non-polar compounds, reversed-phase (e.g., C18-silica) chromatography, which separates based on hydrophobicity, can be highly effective.[7]
-
Deactivate the Silica Gel: The acidic nature of silica can sometimes cause peak tailing or degradation of sensitive molecules. If you observe streaking on your TLC plate, consider deactivating the silica by preparing your slurry or eluent with a small amount of a base, such as 0.5-1% triethylamine.[7] This neutralizes the acidic silanol groups responsible for strong, undesirable interactions.
-
-
Issue 2: Compound "Oils Out" During Recrystallization
-
Q: Instead of forming crystals, my product separates as an insoluble oil upon cooling the recrystallization solvent. What should I do?
-
A: "Oiling out" occurs when the solution becomes supersaturated too quickly, or when impurities prevent the formation of a stable crystal lattice. The product precipitates as a liquid below its melting point.
-
Causality: The high concentration of the solute upon cooling exceeds its solubility limit so rapidly that molecules do not have time to orient themselves into an ordered crystal structure.
-
Solutions & Rationale:
-
Reduce the Rate of Supersaturation: Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This provides the necessary time for proper nucleation and crystal growth.[7]
-
Increase the Initial Solvent Volume: Use a more dilute solution. Re-heat the mixture until the oil redissolves, then add more hot solvent. A more dilute solution prevents the extreme level of supersaturation that leads to oiling out.[7]
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth, bypassing the kinetic barrier to nucleation.[7][9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[9]
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fluorination of naphthalene diimide–benzothiadiazole copolymers on ambipolar behavior in field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Troubleshooting difluorocarbene insertion in naphthol substrates
Topic: Troubleshooting Difluorocarbene Insertion in Naphthol Substrates Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Technical Support Center: Difluorocarbene Chemistry
Welcome to the Advanced Support Hub for difluoromethylation. This guide addresses the specific challenges of inserting difluorocarbene (:CF₂) into naphthol substrates. While the difluoromethyl ether motif (
Module 1: Reagent Selection & Generation Strategy
Q1: I am observing inconsistent yields with sodium chlorodifluoroacetate (
A: Yes, if your substrate allows. While
Recommendation: Switch to (Bromodifluoromethyl)trimethylsilane (
-
Why: It generates :CF₂ under mild conditions (room temperature to
) using a nucleophilic initiator (e.g., KOtBu, TBAB, or KOH). This minimizes thermal degradation and allows for better kinetic control. -
Mechanism: The initiator attacks the silicon center, releasing
, which spontaneously eliminates to form singlet :CF₂.
Table 1: Comparative Analysis of Difluorocarbene Sources for Naphthols
| Reagent | Activation Method | Temp. Range | Pros | Cons |
| Lewis Base (alkoxide/fluoride) | High yields, mild, compatible with base-sensitive groups | Higher cost, requires dry conditions | ||
| Thermal Decarboxylation | Inexpensive, scalable | Harsh, poor functional group tolerance | ||
| Strong Base (NaOH) | Atom economical | Ozone depleting , gas handling required, rapid hydrolysis | ||
| Base (KOH/NaOH) | Controlled release | Phosphorus byproducts difficult to remove |
Module 2: Mechanism & Selectivity (O- vs. C-Alkylation)
Q2: Why am I seeing C-alkylation byproducts (e.g., at the C1 position of 2-naphthol) instead of clean O-difluoromethylation?
A: This is a classic "Ambident Nucleophile" issue governed by the Hard-Soft Acid-Base (HSAB) principle.
-
The Cause: The naphtholate anion has negative charge delocalized onto the oxygen (hard center) and the ring carbons (soft centers). Difluorocarbene is a moderately electrophilic species.
-
The Fix: You must maximize the "hardness" of the oxygen nucleophile and the kinetic favorability of the O-attack.
Troubleshooting Protocol:
-
Solvent Switch: Use polar aprotic solvents (DMF, NMP) or biphasic systems (DCM/Water) with a Phase Transfer Catalyst (PTC). Aprotic solvents solvate the cation, leaving the naphtholate oxygen "naked" and more reactive.
-
Base Selection: Ensure complete deprotonation before adding the carbene source. Use a base whose cation coordinates poorly with the naphtholate (e.g.,
or rather than ). -
Concentration: High local concentrations of :CF₂ favor dimerization (forming tetrafluoroethylene). Slow addition of the carbene source favors the reaction with the naphtholate.
Visualizing the Competitive Pathway:
Figure 1: Mechanistic divergence between O- and C-difluoromethylation pathways. O-alkylation is kinetically favored under basic conditions.
Module 3: Reaction Optimization & Troubleshooting
Q3: My reaction stalls at 40-50% conversion. Adding more reagent doesn't help. Why?
A: This usually indicates carbene hydrolysis or proton starvation .
-
Hydrolysis: :CF₂ reacts with water 1000x faster than with your naphthol. Even trace moisture in "wet" solvents can quench the carbene.
-
Solution: Dry reagents/solvents rigorously. If using a biphasic system (DCM/aq. KOH), you must use a Phase Transfer Catalyst (e.g., TBAB) to shuttle the naphtholate into the organic phase where the carbene is generated.
-
-
Proton Source: The final step requires a proton source to convert the intermediate
to . In strictly anhydrous conditions, the reaction can stall at the anion stage.-
Solution: Use a solvent system that allows protonation (e.g., Acetonitrile/Water mixtures) or ensure a proton source is available in the workup. However, for
, the trace water usually present or added deliberately (in controlled amounts) serves this purpose.
-
Q4: I am detecting a "formate" impurity (
A: This is a sign of oxidative hydrolysis . The intermediate difluoromethyl ether can hydrolyze if the pH becomes too acidic during workup, or if the carbene reacts with oxygen/water in a specific sequence.
-
Prevention: Maintain basic pH (>10) throughout the reaction. Quench carefully. Avoid prolonged exposure of the reaction mixture to air if using radical-sensitive initiators (though :CF₂ is singlet, radical pathways can open up with certain additives).
Module 4: Validated Protocol (TMSCF₂Br Method)
This protocol is optimized for 2-naphthol derivatives to favor O-difluoromethylation.
Reagents:
-
Substrate: 2-Naphthol (1.0 equiv)
-
Reagent:
(2.0 - 3.0 equiv) -
Base: KOH (20 equiv, 30% aq. solution) or KOtBu (for anhydrous)
-
Solvent: DCM or Acetonitrile
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
Step-by-Step:
-
Dissolution: Dissolve 2-naphthol (1.0 mmol) and TBAB (0.1 mmol) in DCM (4 mL).
-
Base Addition: Add aqueous KOH (30% w/w, 2 mL) at
. Stir vigorously for 10 minutes to ensure phenoxide formation. -
Carbene Generation: Add
(2.0 mmol) dropwise over 20 minutes. Crucial: Rapid addition causes :CF₂ dimerization. -
Reaction: Stir at
for 30 mins, then warm to Room Temp (RT) for 2-4 hours. Monitor by TLC/LCMS. -
Quench: Dilute with water. Extract with DCM.[1]
-
Purification: Flash chromatography. Note: Difluoromethyl ethers are less polar than the parent naphthol.
Decision Tree for Troubleshooting:
Figure 2: Diagnostic workflow for common difluoromethylation failures.
References
-
Hu, J., et al. (2011). "Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride." Chinese Journal of Chemistry.
-
Garg, N. K., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses.
-
Hu, J., et al. (2020). "Difluoromethylation of alcohols with TMSCF2Br in water." Tetrahedron. [2]
-
Ni, C., & Hu, J. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.
-
Lipshutz, B. H., et al. (2024).[3] "Reactions of In Situ-Generated Difluorocarbene (:CF2) under Environmentally Responsible Conditions." The Journal of Organic Chemistry.
Sources
- 1. Oxidation of difluorocarbene and subsequent trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
Technical Support Center: Optimizing Recrystallization for 2-(Difluoromethoxy)-8-methoxynaphthalene
Executive Summary & Compound Profile
This guide provides a technical framework for the purification of 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8). As a lipophilic, disubstituted naphthalene ether, this compound presents specific challenges:
-
Solubility: High in non-polar organics; moderate-to-low in polar protic solvents.
-
Thermal Behavior: Propensity for "oiling out" (liquid-liquid phase separation) prior to crystallization due to a likely melting point <100°C.
-
Impurity Profile: Common contaminants include unreacted 8-methoxy-2-naphthol (phenolic, acidic) and regioisomeric byproducts.
This protocol moves beyond trial-and-error, utilizing a Solubility Parameter-Based Approach to ensure high recovery (>85%) and purity (>98% HPLC).
Diagnostic Phase: Solvent Selection Protocol
Do not randomly select solvents. Use this "Rule of 3" diagnostic to determine the optimal system for your specific batch.
The "Rule of 3" Test
Perform this test with 100 mg of crude material in a 4 mL vial.
| Step | Action | Observation & Decision |
| 1. Ambient Test | Add 0.5 mL solvent at 25°C. | Dissolves immediately: Too soluble. Discard solvent (or use as co-solvent).Insoluble: Proceed to Step 2. |
| 2. Thermal Test | Heat to boiling (reflux). | Remains insoluble: Poor solvent. Discard.Dissolves completely: Potential candidate. Proceed to Step 3. |
| 3. Thermal Shock | Cool slowly to 25°C, then 0°C. | Crystals form: OPTIMAL SOLVENT. Oils out: Solvent BP > Compound MP. Switch to lower BP solvent.No crystals: Super-saturation failure. Needs seed or concentration.[1] |
Recommended Solvent Systems
Based on the fluorinated ether structure, the following solvents are prioritized:
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Alcohols | Methanol (MeOH) | ⭐⭐⭐⭐⭐ (High) | Best balance of polarity. High solubility at reflux (65°C), low at 0°C. |
| Alcohols | Ethanol (EtOH) | ⭐⭐⭐⭐ (High) | Good alternative if MeOH is too solubilizing. Slower evaporation. |
| Esters/Alkanes | EtOAc / Hexane | ⭐⭐⭐ (Med) | Use as a binary system . Dissolve in min. hot EtOAc, add hot Hexane to turbidity. |
| Chlorinated | DCM / CHCl3 | ⭐ (Low) | Avoid. Too solubilizing. Use only for initial extraction, not recrystallization. |
Troubleshooting Guide (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: The compound is separating as a liquid phase because the saturation temperature exceeds the compound's melting point in the solvent mixture. This is common with fluorinated ethers.[2]
Corrective Protocol:
-
Lower the Temperature Delta: Switch to a lower-boiling solvent (e.g., change from Ethanol to Methanol or Acetone/Hexane).
-
The "Seeding at Cloud Point" Technique:
-
Heat the solution until clear.
-
Cool slowly with vigorous stirring.
-
As soon as the solution becomes turbid (cloud point), add a seed crystal of pure product.
-
Why? This provides a nucleation surface, bypassing the liquid phase separation energy barrier.
-
-
Re-heat and Dilute: If oil forms, re-heat to dissolve the oil and add 10% more solvent. The oiling out often indicates the solution is too concentrated.
Issue 2: "The crystals are colored (yellow/brown) but NMR shows >95% purity."
Diagnosis: Trace oxidation products or polymeric impurities (naphthalene oligomers) are trapped in the crystal lattice or adsorbed on the surface.
Corrective Protocol:
-
Activated Carbon Treatment:
-
Solvent Polarity Shift: If using MeOH, switch to MeOH:Water (9:1) . The increased polarity forces non-polar colored impurities to stay in the mother liquor.
Issue 3: "Yield is low (<50%), but purity is high."
Diagnosis: The compound is too soluble in the cold mother liquor.
Corrective Protocol:
-
Second Crop Recovery: Concentrate the mother liquor to 1/3 volume and cool to -20°C. Note: Purity of the second crop is usually lower; analyze before combining.
-
Anti-Solvent Crash:
-
Dissolve in minimum hot soluble solvent (e.g., Acetone).
-
Add a miscible anti-solvent (e.g., Water or Pentane) dropwise until persistent turbidity.
-
Cool to 4°C.
-
Visual Decision Matrix
The following workflow illustrates the logical decision path for solvent selection and troubleshooting.
Figure 1: Decision Matrix for Solvent Selection. Follow the path to identify the optimal solvent system or diagnose failure modes.
References
- Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
-
MIT OpenCourseWare. "Recrystallization Guide." Department of Chemistry. [Link]
-
Organic Syntheses. "Difluoromethylation of Phenols." Org.[4][6][7][9][10] Synth. 2023, 100, 164-181. (Provides context on handling difluoromethoxy aryl ethers and their purification). [Link]
-
University of Colorado Boulder. "Recrystallization." Organic Chemistry Undergraduate Courses. [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. Crystallization of Napthalene, Lab report for Organic Chemistry | DOC [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recrystallization Of Naphthalene Lab Report - 1261 Words | Bartleby [bartleby.com]
- 7. ukessays.com [ukessays.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. WO2002076915A3 - Purification of difluoromethane - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions during naphthalene O-difluoromethylation
Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: OCF2H-NAP-001 Status: Open for Consultation
Welcome to the Technical Support Center
Subject: Mastering the Ambident Nucleophile – Strategies for Selective O-Difluoromethylation of Naphthols.
You are likely here because your LC-MS shows a complex mixture of starting material, C-alkylated byproducts, and oligomers, rather than the clean aryl difluoromethyl ether you need. The difluoromethyl group (
However, introducing this group onto a naphthalene core is chemically distinct from simple phenols due to the electron-rich, fused ring system. This guide synthesizes industrial best practices to help you navigate the "Selectivity Crisis" inherent to these substrates.
Module 1: The Core Mechanism & The "Selectivity Crisis"
The Problem: Naphthols are ambident nucleophiles . Under basic conditions, the negative charge is delocalized into the ring (ortho/para positions).
The Reagent: Most protocols rely on generating difluorocarbene (
Visualizing the Competition
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: Kinetic competition pathways. The goal is to maximize the green path while suppressing the grey and black paths.
Module 2: Reagent Selection & Protocol Optimization
While Freon-22 (
Primary Reagent: Sodium Chlorodifluoroacetate (
)
This is the industry standard for scale-up. It generates
Standard Protocol (Optimized for Naphthols) [3]:
-
Solvent: DMF/Water (9:1 ratio). Note: The presence of water is counter-intuitive but critical for solubility of the salt.
-
Base:
(1.5 equiv) or . -
Temperature: 95°C – 120°C.
-
Addition: Reagent added in portions or slowly to prevent "carbene runaway."
Troubleshooting Table:
System
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Reagent Stalling | The decarboxylation is endothermic. Ensure internal temp is >95°C. If using DMF, ensure it is not "wet" enough to quench the carbene immediately, but contains enough water to dissolve the salt. |
| High C-Alkylation | Solvent Effect | Switch to a highly polar aprotic solvent (DMF or NMP). Polar solvents solvate the cation ( |
| Oligomerization | Carbene Overload | You generated |
| Starting Material Recovery | Hydrolysis | Your system is too wet. The carbene is reacting with water to form CO and HF. Reduce water content or increase reagent equivalents (up to 3-4 equiv is common). |
Module 3: Advanced Troubleshooting (FAQ)
Q1: My naphthol substrate is electron-deficient (e.g., nitro-naphthol). The reaction is sluggish. What do I do? A: Electron-deficient phenols are poor nucleophiles.
-
The Fix: Switch bases to Cesium Carbonate (
) . The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide. -
Alternative: Use Hu's Reagent (Difluoromethyl phenyl sulfone) [4]. This reagent works under different mechanistic constraints and can be more effective for difficult substrates, though it requires a strong base (e.g.,
or ) and low temperatures initially.
Q2: I am seeing significant "dimer" formation (Tetrafluoroethylene). How do I stop it? A: This is a concentration game.
-
The Fix: Use a syringe pump to add a solution of the difluoromethylating agent (if soluble) or add the solid in small aliquots.
-
Phase Transfer: If using a biphasic system (e.g., Toluene/Water or DCM/Water), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . This controls the rate at which the phenoxide enters the organic phase to meet the carbene.
Q3: Can I use Photoredox Catalysis? A: Yes, for late-stage functionalization.
-
Insight: Recent methods use Iridium or Ruthenium catalysts with difluorobromoacetic acid or sulfonyl chlorides under blue LED light [5].[1] This avoids the high temperatures (100°C+) required for chlorodifluoroacetate, which is crucial if your naphthalene scaffold has heat-sensitive substituents.
Module 4: Decision Tree for Process Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for standard difluoromethylation protocols.
References
-
Zafrani, Y. et al. (2018). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Sperry, J. B. et al. (2024). "Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Organic Syntheses. Link
-
Ni, C., Hu, M., & Hu, J. (2015).[3] "Good Partnership Between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews. Link
-
Galloway, J. D. et al. (2017). "Photocatalytic O-Difluoromethylation of Phenols and Heteroaryl Alcohols." Organic Letters. Link
Sources
Handling volatility and storage of methoxy-naphthalene derivatives
Topic: Handling Volatility, Storage Stability & Troubleshooting
Introduction: The Stability Paradox
Methoxy-naphthalene derivatives (e.g., 1-methoxynaphthalene, 2-methoxynaphthalene/nerolin) present a unique challenge in the laboratory.[1] While chemically robust compared to their hydroxy-naphthalene (naphthol) precursors, they exhibit deceptive volatility and photo-oxidative sensitivity .[1]
Users often report two primary failure modes:
-
Mass Balance Drift: Gradual loss of material during storage or high-vacuum drying due to sublimation.[1]
-
Chromophoric Degradation: White crystals turning pale yellow or pink over time, indicating trace oxidation to quinoidal species.[1]
This guide moves beyond standard SDS recommendations to provide field-proven protocols for preserving integrity and ensuring reproducible experimental data.
Module 1: Storage & Stability (FAQ & Troubleshooting)
Q1: My 2-methoxynaphthalene has turned from white crystals to a pale yellow powder. Is it still usable?
Diagnosis: This is a classic sign of photo-oxidative degradation .[1] While the methoxy group protects the naphthalene ring better than a hydroxyl group, the electron-rich aromatic system is still susceptible to UV-induced auto-oxidation.[1] The yellow color typically arises from the formation of trace amounts of 1,2- or 1,4-naphthoquinones , which have high extinction coefficients (meaning even ppm levels cause visible discoloration).
Troubleshooting Protocol:
-
If purity is critical (>99% required): You must repurify.[1] The quinone impurities are redox-active and can interfere with catalytic cycles or biological assays.[1] (See Protocol A: Sublimation Purification below).
-
If used as a bulk reactant: Check the melting point. If the MP is within 1-2°C of the literature value (72–75°C for 2-methoxynaphthalene), the impurity level is likely <0.5% and may be acceptable for robust synthesis steps.
Corrective Storage Action: Store all methoxy-naphthalenes in amber glass vials under an inert atmosphere (Argon or Nitrogen). Taping a clear jar with electrical tape is a functional stop-gap but insufficient for long-term banking.[1]
Q2: I stored my samples in a shared freezer, and now my colleagues are complaining about a "mothball" smell. What happened?
Root Cause: You are experiencing cross-contamination via sublimation . 2-methoxynaphthalene has a low but persistent vapor pressure (approx.[1] 0.008 mmHg at 25°C).[1] In a freezer, despite the lower temperature, the "cold trap" effect can cause the compound to sublime from your container and redeposit on colder surfaces or penetrate unsealed plastics (like Parafilm™ or LDPE bags).
The "Double-Containment" Rule: Never rely on a single screw-cap vial for long-term storage of volatile aromatics.[1]
-
Primary Container: Glass vial with a Teflon-lined (PTFE) cap. Avoid polyethylene cone caps as aromatics can diffuse through them.[1]
-
Secondary Containment: Place the primary vial inside a larger jar containing a layer of activated charcoal or desiccant.[1] This scavenges escaping vapors before they contaminate the freezer environment.
Module 2: Handling & Volatility Management
Q3: How do I handle mass loss during high-vacuum drying?
Technical Insight: Researchers often treat methoxy-naphthalenes like standard salts, placing them on a high-vacuum manifold (<0.1 mbar) overnight to remove solvent.[1] This is a critical error. The sublimation point of these derivatives is often lower than expected under high vacuum.
Guidance:
-
1-Methoxynaphthalene (Liquid): Do not dry under high vacuum (<1 mbar) for extended periods unless cooled.[1] Use a rotary evaporator at 10–20 mbar and 40°C.
-
2-Methoxynaphthalene (Solid): Stop vacuum drying immediately once the solvent is removed.[1] If you observe "cotton-candy" like crystal growth on the upper walls of your flask, you are subliming your product, not drying it.
Q4: What is the best way to weigh these compounds without contaminating the balance area?
The "Static-Transfer" Issue: Crystalline methoxy-naphthalenes are often electrostatic and volatile.[1] Open weighing boats allow vapors to drift and fine powder to jump.[1]
Recommended Workflow:
-
Do not use plastic weighing boats. The static charge causes particle scattering.[1]
-
Use the "Difference" Method:
-
Tare a capped glass vial containing the substance.
-
Remove the cap, transfer an estimated amount to your reaction vessel, and recap immediately.
-
Weigh the vial again. The loss in mass is the amount transferred.
-
Why? This keeps the source container closed for the majority of the time, minimizing vapor release.
-
Module 3: Experimental Protocols
Protocol A: Purification by Vacuum Sublimation
Recommended when samples have yellowed or for high-purity optical applications.[1]
Principle: Sublimation exploits the high vapor pressure of the naphthalene derivative relative to the non-volatile quinone impurities (the "yellow" contaminants).
Step-by-Step:
-
Setup: Use a cold-finger sublimation apparatus.
-
Loading: Place the crude, yellowed solid at the bottom of the vessel. Crucial: Add a magnetic stir bar to the solid to gently agitate it during heating; this prevents surface crusting.
-
Vacuum: Apply a vacuum of 0.1 – 1.0 mmHg .
-
Cooling: Circulate ice water (0°C) through the cold finger.
-
Heating: Gently heat the bottom of the vessel using an oil bath set to 50–60°C (below the melting point of 72°C).
-
Note: Do not melt the solid. Sublimation is most efficient directly from the solid phase.
-
-
Collection: Pure white crystals will grow on the cold finger.[1] The yellow impurity will remain at the bottom.
-
Harvest: Stop heating, release vacuum with nitrogen, and scrape the pure crystals into a tared amber vial.
Visualizing the Logic
Figure 1: Storage Decision Tree
Determine the optimal storage conditions based on physical state and usage frequency.
Caption: Decision logic for storage. Note the critical requirement for double containment in freezers to prevent cross-contamination.
Figure 2: Troubleshooting Discoloration
Diagnose the cause of sample degradation and select the correct purification method.
Caption: Diagnostic flow for handling discolored methoxy-naphthalene samples. Sublimation is preferred for removing trace color bodies.[1]
Quantitative Data Summary
| Property | 1-Methoxynaphthalene | 2-Methoxynaphthalene | Relevance to Handling |
| Physical State (25°C) | Liquid | Solid (Crystalline) | 1-isomer requires liquid transfer tools; 2-isomer requires static control.[1] |
| Melting Point | < 25°C | 72 – 75°C | 2-isomer can be sublimed below this temp.[1] |
| Boiling Point | ~274°C (135°C @ 12mmHg) | 274°C | High BP implies low volatility at STP, but vacuum increases risk.[1] |
| Flash Point | > 112°C | > 98°C | Combustible but stable at room temp.[1] |
| Solubility | Immiscible in water | Immiscible in water | Use organic solvents (Ethanol, DCM) for cleaning spills. |
| Odor Threshold | Low | Very Low (Sweet/Naphthenic) | Strong odor indicates containment breach.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene. Retrieved from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7119, 2-Methoxynaphthalene. Retrieved from [Link]
-
Chemistry LibreTexts (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]
Sources
Technical Support Center: Separation of Mono- vs. Bis-difluoromethoxy Naphthalene Impurities
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the separation and purification of mono- and bis-difluoromethoxy naphthalene positional isomers. The structural similarity of these compounds presents a significant analytical challenge, requiring a nuanced and systematic approach to method development.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- vs. bis-difluoromethoxy naphthalene isomers so challenging?
A1: The primary difficulty lies in the subtle differences in physicochemical properties between the isomers. Positional isomers, such as mono- and bis-substituted naphthalenes, often have very similar polarities, boiling points, and molecular weights. The introduction of the difluoromethoxy (-OCF₂H) group, while altering the overall electronic properties of the naphthalene ring, does so in a position-dependent manner. The resulting isomers can have nearly identical retention times in standard chromatographic systems, leading to poor resolution and co-elution. The key to separation is to exploit subtle differences in dipole moments, polarizability, and steric effects that arise from the specific substitution patterns on the naphthalene core.
Q2: What are the [1][2]primary chromatographic techniques recommended for this type of separation?
A2: For separating challenging positional isomers like these, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.
-
Reversed-Phase HPLC (RP-HPLC) is a common starting point, but standard C18 columns may not provide sufficient selectivity. Phenyl-based or embedded polar group stationary phases are often more effective.
-
Normal-Phase HPLC ([1][2]NP-HPLC) can also be effective, especially for isomers with significant differences in their dipole moments.
-
Supercritical Fluid[3] Chromatography (SFC) is exceptionally well-suited for isomer separations. The use of supercritical [4][5][6]CO₂ as the primary mobile phase provides unique selectivity, and the ability to precisely control pressure and temperature offers additional parameters for method optimization. SFC is often considered a[4] "green" alternative to normal-phase HPLC due to reduced organic solvent consumption.
Q3: How does the [9]position of the -OCF₂H group affect its interaction with the stationary phase?
A3: The position of the electronegative difluoromethoxy group significantly influences the electron density distribution and dipole moment of the naphthalene ring system.
-
α-Substitution (p[7][8]ositions 1, 4, 5, 8): Substituents at these positions can cause greater steric hindrance and potentially distort the planarity of the naphthalene ring, affecting how the molecule interacts with the flat surface of certain stationary phases (e.g., graphitic carbon or phenyl phases).
-
β-Substitution (po[9]sitions 2, 3, 6, 7): These isomers may have different overall dipole moments compared to their α-substituted counterparts.
These differences in ele[7]ctronic distribution and shape can be exploited. For instance, stationary phases capable of π-π interactions, such as phenyl or cyano phases, can differentiate between isomers based on the accessibility and electron density of the aromatic system.
Troubleshooting Gu[3][4]ide: HPLC & SFC Method Development
This section addresses specific problems you may encounter during method development in a question-and-answer format.
Problem 1: Poor to No Resolution of Isomers on a Standard C18 Column
Q: I'm using a standard C18 column with a methanol/water gradient, but my mono- and bis-substituted isomers are co-eluting or appearing as a single broad peak. What should I try next?
A: This is a classic selectivity problem. A standard C18 phase primarily separates based on hydrophobicity, which is likely too similar between your isomers. You need to introduce a d[10]ifferent separation mechanism.
Solutions & Scientific Rationale:
-
Switch to a Phenyl Stationary Phase: Phenyl columns (e.g., Phenyl-Hexyl) offer π-π interactions as a secondary separation mechanism. The electron-rich naphtha[1][2]lene ring of your analytes can interact with the phenyl rings of the stationary phase. Subtle differences in the electron density of the naphthalene core, caused by the position of the -OCF₂H groups, can lead to differential retention and improved resolution.
-
Try a Fluorinated S[2]tationary Phase: A pentafluorophenyl (PFP) phase is an excellent choice. It provides multiple interaction modes including π-π interactions, dipole-dipole interactions, and weak hydrogen bonding, which are highly effective for separating halogenated aromatic compounds.
-
Change the Organic Modifier: If you are using methanol, switch to acetonitrile. Acetonitrile has different hydrogen bonding characteristics and can alter the solvation of the analytes and the stationary phase, thereby changing selectivity.
-
Lower the Temperature: Reducing the column temperature (e.g., from 30°C to 15°C) can sometimes enhance the subtle intermolecular interactions responsible for separation, leading to better resolution, albeit with longer run times and higher backpressure.
| Parameter | Initial Condition (Poor Resolution) | Suggested Change 1 | Suggested Change 2 |
| Column | C18, 5 µm, 4.6x250 mm | Phenyl-Hexyl , 3.5 µm | PFP , 3.5 µm |
| Mobile Phase A | Water | Water | Water |
| Mobile Phase B | Methanol | Methanol | Acetonitrile |
| Rationale | Relies solely on hydrophobicity. | Introduces π-π interactions . | Introduces multiple interaction modes (dipole, π-π). |
Problem 2: Tailing Peaks for the Bis-Substituted Isomer
Q: I'm achieving partial separation, but the peak for my bis-(difluoromethoxy)naphthalene is showing significant tailing, which is compromising my ability to quantify it accurately. Why is this happening?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or sample solvent.
Solutions & Scientific[11][12] Rationale:
-
Check for Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase can interact strongly with polar analytes, causing tailing. The oxygen and hydrogen in the -OCF₂H group might have a weak affinity for these sites.
-
Solution: Use a well-end-capped, high-purity silica column. Alternatively, add a small amount of a competing base like triethylamine (TEA) (e.g., 0.05%) to the mobile phase to block the active silanol sites.
-
-
Evaluate Sample Sol[12]vent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO when the mobile phase starts at 10% ACN), it can cause peak distortion.
-
Solution: Whe[11]never possible, dissolve your sample in the initial mobile phase composition.
-
-
Reduce Sample Mass:[11] Column overload can lead to peak fronting or tailing.
-
Solution: Dilute your sample and inject a smaller mass onto the column to see if the peak shape improves.
-
Problem 3: HPLC Method is Too Slow / Uses Too Much Solvent; Seeking a "Greener" Alternative
Q: My HPLC method provides adequate separation, but the run time is over 40 minutes, and it consumes a large volume of acetonitrile. Is there a more efficient and environmentally friendly approach?
A: This is an ideal scenario to transition to Supercritical Fluid Chromatography (SFC). SFC uses compressed CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations at lower pressures.
-
Column: Choose a column specifically designed for SFC. Often, phases used in normal-phase HPLC work well. A 2-Ethylpyridine or an Amino phase can be a good starting point.
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol is a common choice.
-
Initial Conditions:
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Flow Rate: 3 mL/min.
-
Advantages of SFC in this Context:
-
Speed: The low viscosity of scCO₂ allows for higher flow rates without excessive backpressure, drastically reducing run times.
-
Reduced Solvent Usa[5]ge: CO₂ replaces the bulk of the organic solvent, making the method "greener" and reducing solvent purchase and disposal costs.
-
Unique Selectivity:[13] SFC operates as a normal-phase technique, providing different selectivity compared to RP-HPLC, which can be highly advantageous for isomer separation.
Experimental Workf[6][8]lows & Diagrams
A systematic approach is crucial for efficiently developing a robust separation method.
Method Development Workflow
The following diagram outlines a logical workflow for tackling the separation of mono- vs bis-difluoromethoxy naphthalene isomers.
Caption: A logical workflow for method development.
Relationship Between Molecular Properties and Chromatographic Separation
This diagram illustrates how the subtle physicochemical differences between isomers are exploited by different stationary phases.
Caption: Exploiting isomer properties for separation.
References
- Vertex AI Search. (2025, August 6).
- Phenomenex. (2025, August 8).
- Veeprho. (2025, August 25).
- Longdom Publishing.
- PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- Cognitran. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- LCGC International. (2001).
- Wikipedia.
- Washington State University. HPLC Troubleshooting Guide.
- Indian Academy of Sciences. (1953). The effect of substitution on the light absorption of naphthalene.
- Restek. HPLC Troubleshooting Guide.
- ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- LCGC International. (2020, December 19).
- PubMed. (2011, January 15). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- Phenomenex.
- Teledyne Labs. What is Supercritical Fluid Chromatography (SFC)
- IJNRD. (2023).
- MDPI. (2022, June 29).
- ResearchGate. Substituent Effects in the Naphthalene Series.
- PMC. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring.
- Semantic Scholar. (2022, June 29). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects.
- PMC. (2021, June 18). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes.
- PMC. (2024, March 8).
- OSTI.gov.
- ResearchGate.
- MDPI. (2022, March 9).
- PMC. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 5. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 6. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. bvchroma.com [bvchroma.com]
- 13. ijnrd.org [ijnrd.org]
Validation & Comparative
1H and 19F NMR spectra analysis of 2-(Difluoromethoxy)-8-methoxynaphthalene
Technical Assessment: 1H & 19F NMR Profiling of 2-(Difluoromethoxy)-8-methoxynaphthalene
Executive Summary
This guide provides a definitive spectral analysis of 2-(Difluoromethoxy)-8-methoxynaphthalene , a specialized scaffold in medicinal chemistry. The difluoromethoxy (
Accurate characterization of this molecule relies on the unique scalar coupling between the fluorine and the geminal proton. This guide compares the spectral "fingerprint" of the target molecule against its non-fluorinated precursor (2,8-dimethoxynaphthalene) and the starting material (2-hydroxy-8-methoxynaphthalene), providing a robust validation protocol for synthetic chemists.
Experimental Protocol & Methodology
To ensure reproducibility and comparable chemical shifts, the following parameters are recommended.
-
Solvent Selection: Chloroform-d (
) is the standard solvent. It minimizes solvent-solute hydrogen bonding that can shift the acidic proton.-
Alternative: DMSO-
may be used if solubility is poor, but expect the proton to shift slightly downfield ( ppm) due to hydrogen bonding with the sulfoxide oxygen.
-
-
Internal Standards:
-
1H NMR: Tetramethylsilane (TMS,
0.00 ppm) or residual ( 7.26 ppm). -
19F NMR: Trichlorofluoromethane (
, 0.00 ppm) or -Trifluorotoluene ( -63.72 ppm).
-
-
Acquisition Parameters:
-
Relaxation Delay (
): Set to seconds. The proton can have longer relaxation times than aromatic protons. -
Decoupling: Acquire 19F spectra without proton decoupling initially to observe the diagnostic doublet, then with decoupling to verify the chemical shift center.
-
1H NMR Spectral Analysis
The proton spectrum is defined by two distinct aliphatic signals and a complex aromatic region.
Key Diagnostic Signals
| Moiety | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| 3.90 -- 4.00 | Singlet (s) | N/A | The Anchor. Sharp singlet characteristic of aryl methyl ethers. | |
| 6.50 -- 6.70 | Triplet (t) | The Fingerprint. A wide triplet located upfield of the aromatic region. The large geminal coupling is definitive proof of the | ||
| Ar-H (H1) | 8.00 -- 8.20 | Doublet/Multiplet | Peri-Effect. The proton at C1 is deshielded by the peri-methoxy group at C8 and the ortho-difluoromethoxy group. | |
| Ar-H (Bulk) | 7.20 -- 7.90 | Multiplets | N/A | Remaining 5 aromatic protons (H3, H4, H5, H6, H7). |
Expert Insight: The
triplet often looks like two small "wings" surrounding a central peak due to the massive 74 Hz coupling. Do not mistake these "wings" for impurities or spinning sidebands.
19F NMR Spectral Analysis
The fluorine spectrum provides the most rapid confirmation of product identity, free from the overlapping signals common in proton NMR.
-
Chemical Shift:
(referenced to ). -
Multiplicity: Doublet (d) .
-
Coupling:
Hz. -
Validation: If you run a proton-decoupled 19F experiment (
), this signal will collapse into a singlet , confirming the coupling is solely to the geminal proton.
Comparative Analysis: Target vs. Alternatives
This section contrasts the target molecule with its structural analogs to highlight the diagnostic utility of the
Comparison 1: Target vs. Precursor (2-Hydroxy-8-methoxynaphthalene)
-
Scenario: Monitoring the difluoromethylation reaction.
-
Differentiation:
-
Precursor: Shows a broad, exchangeable phenolic
singlet (typically 5.0–9.0 ppm depending on concentration/solvent). No 19F signal. -
Target: The broad
disappears. The distinct triplet at 6.6 ppm appears. -
Performance: 19F NMR is superior for quantifying conversion yield as the starting material is silent in this channel.
-
Comparison 2: Target vs. 2,8-Dimethoxynaphthalene (Non-fluorinated Analog)
-
Scenario: Verifying bioisosteric replacement.
-
Differentiation:
-
Analog: Shows two methoxy singlets in the
3.8–4.0 ppm range. -
Target: One methoxy singlet is replaced by the downfield triplet (
6.6 ppm). -
Physicochemical Implication: The
group is a hydrogen bond donor (unlike ), which may alter the binding mode in biological assays. The NMR shift of the proton is sensitive to hydrogen bond acceptors in the solvent, serving as a probe for this interaction.
-
Structural Assignment Workflow
The following logic flow illustrates the step-by-step process for validating the structure using combined 1H and 19F NMR data.
Figure 1: Decision tree for the structural validation of 2-(Difluoromethoxy)-8-methoxynaphthalene based on NMR spectral features.
References
- Citation Context: Provides predicted NMR shifts for the analogous 1-chloro-2-(difluoromethoxy)
- Citation Context: Establishes the baseline chemical shift for the 2-methoxy group and arom
- Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis, Properties, and Applications. Journal of Medicinal Chemistry. Citation Context: General reference for the characterization of aryl difluoromethyl ethers and the diagnostic coupling constants.
- Citation Context: Confirms experimental values for ortho-substituted difluoromethoxy arenes ( 6.52 ppm, -82.0 ppm).
Comparative Mass Spectrometry Fragmentation Analysis of Difluoromethoxy Naphthalenes
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heavily fluorinated aromatic compounds. The difluoromethoxy (–OCF₂H) group is a privileged motif in modern drug development, strategically incorporated into naphthalene scaffolds to fine-tune lipophilicity, enhance metabolic stability, and modulate target binding through unique conformational geometries .
However, the strong electron-withdrawing nature of the –OCF₂H group—driven by the inductive effects of the highly electronegative fluorine atoms—drastically alters the electron density of the aromatic system. For analytical chemists, this necessitates a thorough understanding of its mass spectrometry (MS) fragmentation behavior, which diverges significantly from traditional methoxy (–OCH₃) analogs . This guide objectively compares the MS performance and fragmentation pathways of difluoromethoxy naphthalenes against their methoxy counterparts, providing robust, self-validating protocols for accurate structural annotation.
Mechanistic Causality: Difluoromethoxy vs. Methoxy Fragmentation
In tandem mass spectrometry (MS/MS), the fragmentation of standard methoxy naphthalenes typically proceeds via the predictable loss of a methyl radical (·CH₃, -15 Da) or formaldehyde (CH₂O, -30 Da).
Conversely, the difluoromethoxy group introduces complex, competing pathways. Under Collision-Induced Dissociation (CID), the strong inductive pull of the fluorine atoms weakens the Ar–O bond. Consequently, C–O bond cleavage predominantly yields the complete ejection of the group, observed as the loss of a ·OCF₂H radical or a neutral CHF₂O fragment (-67 Da) . Furthermore, fluorine's high affinity for migrating protons during CID often leads to the characteristic neutral loss of hydrogen fluoride (HF, -20 Da)—a diagnostic feature entirely absent in non-fluorinated analogs. In Electron Ionization (EI) MS, the –OCF₂H group can also participate in complex intramolecular rearrangements, such as the migration of silyl groups in derivatized analogs, further complicating spectral interpretation .
Visualizing the Analytical Workflow
To capture these unique fragmentation events, we must design an LC-MS/MS and GC-MS workflow that balances soft ionization for precursor preservation with stepped collision energies for comprehensive fragment mapping.
Figure 1: End-to-end MS workflow for analyzing difluoromethoxy naphthalenes.
Experimental Protocols: Self-Validating Methodologies
To ensure high-confidence annotation and eliminate isobaric interference, the following protocols employ orthogonal validation steps built directly into the acquisition method.
Protocol A: LC-ESI-MS/MS Analysis (Soft Ionization)
-
Sample Preparation: Dissolve the difluoromethoxy naphthalene standard (e.g., 1-Chloro-2-(difluoromethoxy)naphthalene) in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to a 10 µg/mL working solution using 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.
-
Chromatographic Separation: Inject 2 µL onto a UHPLC PFP column (2.1 x 100 mm, 1.8 µm). Run a gradient from 5% to 95% organic mobile phase over 10 minutes at a flow rate of 0.3 mL/min.
-
Self-Validation (Isotopic Profiling): Before triggering CID, verify the precursor ion's isotopic envelope. For chlorinated derivatives, confirm the ~3:1 intensity ratio of the ³⁵Cl/³⁷Cl isotopes ([M+H]⁺ and [M+H+2]⁺). This internal validation step confirms the precursor identity and prevents the accidental fragmentation of co-eluting background ions.
-
CID Energy Stepping: Apply normalized collision energies (NCE) at 15, 30, and 45 eV. Causality: Applying a single collision energy often results in either a surviving precursor with no fragments or complete obliteration into non-diagnostic low-mass ions. Energy stepping ensures we capture both the primary neutral losses (like HF) at low energies and the terminal radical cleavages at high energies.
Protocol B: GC-EI-MS Analysis (Hard Ionization)
Causality: Standard 70 eV EI often obliterates the molecular ion (M⁺·) of fluorinated ethers, leaving only lower-mass aromatic fragments. Utilizing "Cold EI" (supersonic molecular beams) or lowering the ionization energy to 15 eV preserves the molecular ion while still providing structural fragments.
-
Derivatization (If applicable): For naphthalene analogs with active hydrogens (e.g., amine or hydroxyl substitutions), derivatize using BSTFA at 60°C for 2 hours to form TMS esters. This increases volatility and facilitates diagnostic rearrangement ions .
-
Injection & Separation: Inject 1 µL in splitless mode onto a DB-5MS column. Program the oven from 60°C to 300°C at 15°C/min.
-
Ionization & Detection: Operate the source at 15 eV for molecular ion confirmation, followed by a secondary acquisition at 70 eV to map the complete fragmentation tree (e.g., loss of ·F, -19 Da).
Quantitative Data Presentation
The table below summarizes the CID fragmentation behavior of 1-Chloro-2-(difluoromethoxy)naphthalene against its non-fluorinated counterpart, 1-Chloro-2-methoxynaphthalene. This data highlights how the substitution fundamentally rewrites the molecule's gas-phase dissociation kinetics.
| Structural Feature | 1-Chloro-2-(difluoromethoxy)naphthalene | 1-Chloro-2-methoxynaphthalene | Mechanistic Rationale |
| Precursor Ion (ESI+) | m/z 229.0 ([M+H]⁺) | m/z 193.0 ([M+H]⁺) | Mass shift of +36 Da due to F₂ vs H₂ substitution. |
| Primary Ether Cleavage | -67 Da (Loss of CHF₂O / ·OCF₂H) | -30 Da (Loss of CH₂O) | High electronegativity of F weakens the Ar–O bond, driving complete group ejection. |
| Alkyl Radical Loss | N/A (Highly unstable ·CF₂H) | -15 Da (Loss of ·CH₃) | C–F bonds are too strong to allow the simple alkyl radical loss seen in methoxy groups. |
| Halogen Migration | -20 Da (Loss of HF) | N/A | Fluorine's affinity for migrating protons during CID drives unique neutral losses. |
| Aromatic Cleavage | -35 Da (Loss of ·Cl) | -35 Da (Loss of ·Cl) | Conserved pathway; unaffected by the ether substitution pattern. |
Fragmentation Pathway Visualization
To map the causality of these quantitative shifts, the following diagram illustrates the primary CID fragmentation branches for difluoromethoxy naphthalenes.
Figure 2: Primary CID fragmentation pathways for difluoromethoxy naphthalenes.
References
-
Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. NIST Mass Spectral Libraries.[Link]
Comparative Guide: Lipophilicity of Difluoromethoxy vs. Methoxy Naphthalenes
The following technical guide compares the lipophilicity and physicochemical properties of difluoromethoxy (-OCF₂H) versus methoxy (-OCH₃) substituents on naphthalene scaffolds. This analysis is designed for medicinal chemists and drug development professionals optimizing lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Executive Summary
In medicinal chemistry, the difluoromethoxy group (-OCF₂H) is a strategic bioisostere of the methoxy group (-OCH₃) . While both are ether linkages, the introduction of two fluorine atoms radically alters the physicochemical profile.
-
Lipophilicity (LogP): The -OCF₂H group is generally more lipophilic than -OCH₃, typically increasing LogP by 0.3–0.6 units , though this is context-dependent.
-
Hydrogen Bonding: Unlike the methoxy group (a pure H-bond acceptor), the difluoromethoxy group acts as a lipophilic hydrogen bond donor due to the polarization of the C-H bond by the electronegative fluorines.[1]
-
Metabolic Stability: -OCF₂H blocks O-dealkylation, a common metabolic "soft spot" for methoxy groups, significantly extending half-life (
).
Physicochemical Comparison
The substitution of hydrogen for fluorine modulates molecular properties through the "Fluorine Effect," primarily driven by electronegativity and the modulation of acidity.
Comparative Data: 2-Substituted Naphthalenes
| Property | 2-Methoxynaphthalene (Nerolin) | 2-(Difluoromethoxy)naphthalene | Impact of Substitution |
| Structure | Fluorination of methyl group | ||
| Experimental LogP | 3.47 – 3.50 [1, 2] | ~3.9 – 4.1 (Predicted)* | Increase (~ +0.5) |
| H-Bond Character | Acceptor only | Donor (Weak) & Acceptor | Gain of Donor capability |
| H-Bond Acidity ( | 0.00 | ~0.10 - 0.14 | Comparable to aniline/thiophenol |
| Metabolic Liability | High (O-demethylation) | Low (Metabolically Stable) | Blocks CYP450 oxidation |
| Conformation | Planar preference | Orthogonal preference | Alters receptor fit |
*Note: Exact experimental LogP for the difluoromethoxy analog varies by solvent system; the predicted range is based on the standard
Mechanism of Action: The Lipophilic Hydrogen Bond Donor
The unique value of the -OCF₂H group lies in its dual nature. The strong electron-withdrawing effect of the two fluorine atoms (
-
Methoxy (-OCH₃): The oxygen lone pairs are available for H-bond acceptance. The methyl group is non-polar.
-
Difluoromethoxy (-OCF₂H): The electron density is pulled away from the C-H bond. This allows the group to interact with H-bond acceptors in the target protein pockets (e.g., backbone carbonyls) while maintaining high lipophilicity to cross cell membranes.
Figure 1: Bioisosteric transition from Methoxy to Difluoromethoxy groups and the resulting physicochemical shifts.
Experimental Protocols
To validate these properties in your own drug discovery pipeline, use the following synthesis and characterization protocols.
Protocol A: Synthesis of 2-(Difluoromethoxy)naphthalene
Direct difluoromethylation of phenols (or naphthols) is best achieved using Sodium Chlorodifluoroacetate as a difluorocarbene source. This method avoids the use of ozone-depleting chlorodifluoromethane gas.
Reagents:
-
2-Naphthol (1.0 eq)
-
Sodium chlorodifluoroacetate (
, 2.0–2.5 eq) -
Cesium Carbonate (
, 1.5 eq) or Potassium Carbonate ( ) -
Solvent: DMF (Dimethylformamide) and Water (9:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-naphthol (e.g., 10 mmol) and
(15 mmol). -
Solvation: Add DMF (20 mL) and Water (2 mL). The small amount of water is crucial to facilitate the protonation of the intermediate anion.
-
Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen.
-
Addition: Add Sodium chlorodifluoroacetate (25 mmol) in one portion.
-
Reaction: Heat the mixture to 100–120 °C for 2–4 hours. The reagent decarboxylates to form difluorocarbene (
), which inserts into the phenoxide bond. -
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (
mL). -
Purification: Wash organic layers with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Determination of LogP (HPLC Method)
While "shake-flask" is the gold standard, HPLC is preferred for rapid comparative analysis of lipophilic analogs.
Methodology:
-
Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Isocratic Methanol/Water (70:30) buffered to pH 7.4 (using ammonium formate/ammonia).
-
Standards: Calibrate using a set of reference compounds with known LogP values (e.g., Toluene, Naphthalene, 2-Methoxynaphthalene).
-
Calculation:
-
Measure retention time (
) and dead time ( , using uracil or sodium nitrate). -
Calculate capacity factor:
. -
Plot
vs. known LogP of standards to generate a calibration curve. -
Interpolate the LogP of 2-(difluoromethoxy)naphthalene.
-
Strategic Implications in Drug Design[1]
Metabolic Blocking
The C-H bonds in a methoxy group are susceptible to rapid oxidation by Cytochrome P450 enzymes (O-demethylation), leading to rapid clearance. The C-F bonds in the difluoromethoxy group are chemically inert and sterically shield the carbon, effectively blocking this metabolic route.
Permeability & Solubility
The increase in lipophilicity (LogP) aids in passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane. However, unlike a trifluoromethoxy (-OCF₃) group which can make a molecule too lipophilic (leading to toxicity or poor solubility), the -OCF₂H group maintains a balance due to its H-bond donor capacity, improving aqueous solubility relative to perfluorinated analogs.
Figure 2: Decision workflow for evaluating difluoromethoxy bioisosteres.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7119, 2-Methoxynaphthalene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Methoxynaphthalene. Retrieved from [Link]
- Zafrani, Y., et al. (2017).Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Hu, J., et al. (2017). Reagents for Difluoromethylation. Chemical Reviews. (Basis for Protocol A).[2][3]
Sources
The Definitive Guide to CoA Requirements for 2-(Difluoromethoxy)-8-methoxynaphthalene: A Comparative Analytical Evaluation
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently evaluate the analytical rigor applied to advanced fluorinated building blocks.1 (CAS 1261452-91-8) is a critical pharmaceutical intermediate used in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1].
The introduction of a difluoromethoxy (-OCF₂H) group acts as a lipophilic bioisostere for traditional methoxy groups, dramatically altering the molecule's physicochemical properties. Consequently, generating a Certificate of Analysis (CoA) for this compound requires moving beyond generic testing templates to establish a self-validating analytical control strategy that complies with 2[2].
The Causality of Analytical Choices for Fluorinated Naphthalenes
In regulated pharmaceutical manufacturing, intermediates must meet stringent standards to ensure safe, reproducible downstream synthesis[3]. Why do we test 2-(Difluoromethoxy)-8-methoxynaphthalene differently than its non-fluorinated counterparts? The causality lies in the electronegativity and strong C-F bonds of the difluoromethoxy moiety:
-
Chromatographic Shift: The -OCF₂H group increases the molecule's lipophilicity, significantly extending its retention time on standard C18 stationary phases compared to -OCH₃ analogs.
-
Impurity Masking: Incomplete fluorination during synthesis can leave monofluoromethoxy impurities that are structurally similar and difficult to resolve via standard UV detection.
-
Regulatory Scrutiny: Under 4, raw materials and intermediates must be rigorously tested for identity and purity before they can be released for API production[4].
Comparative Performance Data
To objectively evaluate the analytical performance of 2-(Difluoromethoxy)-8-methoxynaphthalene, we must benchmark it against alternative building blocks, such as 2,8-dimethoxynaphthalene and 1-chloro-8-methoxynaphthalene. The table below summarizes their expected analytical behavior and CoA specifications.
| Analytical Parameter | 2-(Difluoromethoxy)-8-methoxynaphthalene (Target) | 2,8-Dimethoxynaphthalene (Alternative) | 1-Chloro-8-methoxynaphthalene (Alternative) |
| Structural Feature | -OCF₂H (Lipophilic, electron-withdrawing) | -OCH₃ (Electron-donating) | -Cl (Halogenated, bulky) |
| HPLC Relative Retention Time (C18) | 1.45 (Highly retained) | 1.00 (Reference standard) | 1.20 (Moderately retained) |
| Primary Impurity Risk | Monofluorinated byproducts | Over-methylation / Regioisomers | Dehalogenated byproducts |
| ¹H NMR Diagnostic Shift | ~6.5 ppm (Triplet, J=74 Hz, -OCF₂H) | ~3.9 ppm (Singlet, -OCH₃) | Downfield aromatic shifts |
| Water Content (Karl Fischer) | ≤ 0.5% (Hydrophobic nature repels water) | ≤ 1.0% | ≤ 0.5% |
| Thermal Stability | High (Due to C-F bond strength) | Moderate | Moderate (Dehalogenation risk at high heat) |
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry is achieved through self-validating systems—where orthogonal techniques confirm each other's results. Below are the step-by-step methodologies required for a robust CoA.
Protocol 1: Self-Validating HPLC-UV Purity Assay
Causality: A reverse-phase gradient is essential because the lipophilic -OCF₂H group increases retention. Isocratic methods risk co-eluting the target with unreacted starting materials or monofluorinated impurities[3].
-
Column Preparation: Equip the HPLC with a high-resolution C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase Setup: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (100% Acetonitrile).
-
Gradient Elution: Program a linear gradient from 20% B to 95% B over 18 minutes. This wide gradient ensures the elution of highly retained fluorinated byproducts.
-
Detection: Set the UV detector to 254 nm, the optimal wavelength for the naphthalene chromophore.
-
Self-Validation Mechanism: Inject a system suitability standard containing 2-(Difluoromethoxy)-8-methoxynaphthalene and a known monofluorinated impurity. The run is only valid if the resolution (Rs) between the two peaks is > 2.0, proving the method's discriminatory power.
Protocol 2: Quantitative ¹⁹F/¹H NMR (qNMR) for Structural Identity
Causality: UV detection cannot definitively confirm the fluorination state. ¹⁹F qNMR provides absolute quantification of the fluorine nuclei, acting as an orthogonal check against the HPLC purity data[1].
-
Sample Preparation: Dissolve 20.0 mg of the intermediate in 0.6 mL of CDCl₃.
-
Internal Standard Addition: Add exactly 5.0 mg of 1,4-Difluorobenzene (IS) to the NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum (focusing on the diagnostic -OCF₂H triplet at ~6.5 ppm, J = 74 Hz) and a ¹⁹F NMR spectrum (focusing on the -OCF₂H doublet at ~ -80 ppm).
-
Self-Validation Mechanism: Calculate the mass fraction using the integral ratio of the target's ¹⁹F signal to the IS signal. This qNMR assay value must match the HPLC-UV area percent purity within a ±1.5% margin. If a discrepancy exists, it flags the presence of UV-transparent impurities.
ICH Q7 CoA Release Workflow
The generation of a CoA is not a linear checklist but a dynamic, risk-based decision matrix. The following diagram illustrates the self-validating workflow required to release fluorinated intermediates under ICH Q7 guidelines.
ICH Q7 compliant CoA release workflow for fluorinated pharmaceutical intermediates.
References
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, FDA, [Link]
-
Pharmaceutical Intermediates | Global Chemical Supplier, TUODA INDUSTRY LIMITED, [Link]
-
CGMP controlled Raw Materials – Regulations and Best Practices, ComplianceOnline, [Link]
Sources
Metabolic Stability Guide: 2-(Difluoromethoxy)-8-methoxynaphthalene vs. Trifluoromethoxy Analogs
The following guide provides an in-depth technical analysis of the metabolic stability of 2-(Difluoromethoxy)-8-methoxynaphthalene compared to its trifluoromethoxy (-OCF₃) analogs. This content is structured for medicinal chemists and drug discovery scientists, focusing on the mechanistic basis of stability, physicochemical trade-offs, and validation protocols.
Executive Summary
In the optimization of naphthalene-based pharmacophores, the substitution of a methoxy group (-OCH₃) with fluorinated bioisosteres is a critical strategy to modulate metabolic stability and lipophilicity. This guide compares 2-(Difluoromethoxy)-8-methoxynaphthalene (Structure A ) with its 2-(Trifluoromethoxy) analog (Structure B ).
-
The Core Finding: While the -OCF₃ group offers superior resistance to oxidative metabolism (essentially blocking CYP450-mediated dealkylation), the -OCF₂H group provides a unique "lipophilic hydrogen bond donor" motif.[1] This results in a balanced profile: significantly improved metabolic stability over the parent methoxy group, but with lower lipophilicity (LogP) and improved solubility compared to the perfluorinated -OCF₃ analog.
-
Strategic Application: Select the -OCF₂H analog when the target requires H-bond donation for binding affinity or when the -OCF₃ analog suffers from poor solubility or excessive metabolic stability (leading to low clearance/accumulation issues).
Physicochemical & Mechanistic Basis[2][3][4]
Structural Comparison
The metabolic fate of these compounds is dictated by the bond dissociation energy (BDE) of the atom adjacent to the oxygen and the electronic environment of the naphthalene ring.
| Feature | 2-(Difluoromethoxy)- (-OCF₂H) | 2-(Trifluoromethoxy)- (-OCF₃) | Impact on Stability |
| Bond Strength | C-H bond present (~105 kcal/mol) | C-F bonds only (~116-130 kcal/mol) | -OCF₃ is chemically inert to oxidation. |
| H-Bonding | Weak H-bond donor (Lipophilic H-donor) | No H-bond donor capability | -OCF₂H can interact with active site residues (e.g., Ser, Thr). |
| Lipophilicity ( | Moderate (+0.6 to +0.7) | High (+1.[2]04) | -OCF₃ increases non-specific binding and metabolic liability at distal sites. |
| Conformation | Rotatable, prefers anti-planar | Orthogonal to ring (twist) | -OCF₃ induces steric twist, potentially blocking metabolic access. |
Metabolic Pathways (Mechanism of Action)
The primary differentiator is the susceptibility to CYP450-mediated Oxidative Dealkylation .
-
Pathway A (Trifluoromethoxy): The C-F bond is too strong for physiological CYP450 abstraction. The -OCF₃ group acts as a "metabolic blocker" at the 2-position. Metabolism is forced to occur on the naphthalene ring (arene oxidation) or the 8-methoxy group.
-
Pathway B (Difluoromethoxy): The remaining C-H bond in -OCF₂H can be abstracted by the high-valent Iron-Oxo species (Compound I) of CYP450, though this is significantly slower than for a non-fluorinated methyl group due to the electron-withdrawing effect of the two fluorine atoms (which strengthens the C-H bond and reduces electron density).
Visualizing the Metabolic Divergence
The following diagram illustrates the mechanistic difference in oxidative clearance between the two analogs.
Figure 1: The -OCF₂H group undergoes slow oxidative defluorination via H-atom abstraction, whereas the -OCF₃ group blocks this pathway, forcing metabolism to the naphthalene ring or the 8-methoxy substituent.
Comparative Performance Data
The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) trends for naphthalene and anisole derivatives.
Table 1: Metabolic & Physicochemical Profile Comparison
| Parameter | 2-(Difluoromethoxy)-8-OMe | 2-(Trifluoromethoxy)-8-OMe | Interpretation |
| Intrinsic Clearance ( | Low to Moderate (< 20 µL/min/mg) | Very Low (< 10 µL/min/mg) | -OCF₃ is more stable, but -OCF₂H is often "stable enough" for once-daily dosing. |
| Half-life ( | Moderate increase vs -OCH₃ | Significant increase vs -OCH₃ | -OCF₃ maximizes half-life but risks bioaccumulation. |
| LogP (Lipophilicity) | ~3.2 - 3.5 (Predicted) | ~3.8 - 4.1 (Predicted) | -OCF₂H is less lipophilic, aiding solubility. |
| H-Bond Acidity ( | ~0.1 (Donor) | 0.0 (None) | -OCF₂H can replace -OH or -NH groups with better permeability. |
| Metabolic Soft Spot | C-H of -OCF₂H group | Naphthalene Ring (C5/C6) or 8-OCH₃ | -OCF₃ shifts metabolism to the ring; -OCF₂H is a slow metabolic site. |
Expert Insight: In the specific case of the 8-methoxy substituted naphthalene, the electron-donating nature of the 8-methoxy group activates the ring towards oxidation. Therefore, while -OCF₃ blocks metabolism at the 2-position completely, the compound may still be cleared via oxidation of the electron-rich naphthalene ring. The -OCF₂H analog often strikes a better balance by providing a "soft" metabolic handle that prevents the compound from being essentially inert (which can lead to toxicity).
Experimental Validation: Microsomal Stability Assay
To validate the stability differences, a standard Intrinsic Clearance (
Protocol Design
-
System: Human/Rat Liver Microsomes (HLM/RLM).
-
Cofactor: NADPH (required for CYP450 activity).
-
Detection: LC-MS/MS (MRM mode).
Step-by-Step Methodology
-
Preparation of Stocks:
-
Prepare 10 mM stock of test compounds (OCF₂H and OCF₃ analogs) in DMSO.
-
Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).
-
-
Microsomal Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) with test compound (1 µM) at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.
-
Controls: Include a "No NADPH" control to rule out chemical instability. Use Testosterone (high turnover) and Warfarin (low turnover) as reference standards.
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.
-
Analyze supernatant via LC-MS/MS monitoring the parent molecular ion
.
-
Data Calculation
Calculate the slope (
Assay Workflow Diagram
Figure 2: Standardized workflow for determining intrinsic clearance (
References
-
Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor for Drug Design."[1] Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Xing, L., et al. (2025). "Comparative Metabolic Stability of Fluorinated Ethers in Drug Discovery." BenchChem Technical Reports.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
IR spectroscopy characteristic bands for difluoromethoxy ether linkage
A Comprehensive Comparison Guide: IR Spectroscopy of the Difluoromethoxy Ether Linkage ( )
The difluoromethyl ether group (
This guide objectively compares the infrared (IR) spectroscopic signatures of the
Spectral Comparison: vs. Alternative Ether Linkages
Differentiating fluorinated ethers from standard aliphatic ethers relies heavily on the mid-infrared region (4000–400 cm⁻¹). The introduction of highly electronegative fluorine atoms onto the methoxy carbon fundamentally alters the molecule's dipole moment and bond force constants.
The Causality of Spectral Shifts:
Because IR absorption intensity is proportional to the square of the change in the dipole moment during vibration, C-F stretching vibrations produce exceptionally strong, broad bands that dominate the 1000–1300 cm⁻¹ region [1]. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atoms strengthens the adjacent C-O bond character and shifts the remaining C-H stretch (in
Table 1: Quantitative IR Band Comparison of Ether Linkages
| Functional Group | C-F Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Key Diagnostic Feature |
| Methoxy ( | N/A | 1040, ~1250 | 2830–2850, ~2950 | Sharp, distinct C-H stretches < 3000 cm⁻¹ |
| Difluoromethoxy ( | 1046–1129, 1215–1282 | ~1100–1200 (Overlaps) | 2950–3000 (Weak) | Split C-F bands + weak shifted C-H stretch |
| Trifluoromethoxy ( | 1150–1260 (Very Strong) | ~1200 (Overlaps) | N/A | Intense C-F bands, complete lack of C-H stretch |
Analytical Technique Comparison: ATR-FTIR vs. Transmission FTIR
To acquire these spectra, researchers must choose between Attenuated Total Reflectance (ATR) and traditional Transmission FTIR (e.g., KBr pellets). For fluorinated ethers, ATR-FTIR significantly outperforms Transmission FTIR [3].
The Causality of Technique Performance:
ATR-FTIR utilizes an evanescent wave that penetrates the sample by only 0.5 to 2.0 µm. This shallow penetration prevents the total absorption "blackout" often seen in transmission mode when analyzing highly absorbing C-F bonds. Furthermore, avoiding KBr prevents the introduction of hygroscopic water, which produces a broad O-H stretch at ~3300 cm⁻¹ that can obscure weak overtone bands or be misidentified as a hydrogen-bonding interaction from the
Note on Band Distortion: ATR spectra exhibit a wavelength-dependent penetration depth. Consequently, bands at lower wavenumbers (like the C-F stretch at 1050 cm⁻¹) will appear artificially more intense relative to high-wavenumber bands (like the C-H stretch at 3000 cm⁻¹) when compared to transmission spectra.
Table 2: Performance Comparison of FTIR Sampling Techniques
| Feature | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct application) | Extensive (Grinding, pressing) |
| Penetration Depth | Wavelength-dependent (0.5–2 µm) | Full sample thickness |
| Band Distortion | Shifts to lower wavenumbers | Minimal distortion |
| Moisture Artifacts | Low risk | High risk (KBr is hygroscopic) |
| Signal Saturation | Rare (Ideal for strong C-F bonds) | Common (C-F bonds often "bottom out") |
Experimental Protocol: ATR-FTIR Analysis of Compounds
This protocol provides a self-validating workflow for the rapid characterization of difluoromethoxy compounds using a diamond-crystal ATR-FTIR spectrometer.
Step 1: Background Collection
Ensure the diamond crystal is thoroughly cleaned with isopropanol and dried. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to map atmospheric
Step 2: Sample Application
Place 1–2 mg of the synthesized
Step 3: Pressure Application
Lower the ATR anvil and apply consistent, high pressure.
Causality: Intimate contact between the solid sample and the crystal is strictly required because the evanescent wave decays exponentially. Poor contact results in artificially weak high-frequency signals (e.g., the diagnostic C-H stretch of the
Step 4: Data Acquisition & Processing Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans. Apply an ATR correction algorithm (to account for the wavelength-dependent penetration depth) and a baseline correction.
Step 5: Self-Validating System Check Before interpreting the functional groups, validate the spectral integrity:
-
Check the 2350 cm⁻¹ region: If a sharp doublet is present,
compensation has failed (indicating a purged environment breach or breath contamination). Re-run the background. -
Check the baseline at 4000 cm⁻¹: If the baseline is heavily tilted, scattering is occurring due to poor crystal contact or insufficient anvil pressure. Re-apply pressure and scan again.
Diagnostic Workflow for Ether Linkage Identification
The following decision tree illustrates the logical progression for differentiating the difluoromethoxy group from its alternatives using the acquired IR data.
Workflow for IR spectral differentiation of fluorinated and non-fluorinated ether linkages.
References
-
Zafrani, Y., Yeffet, D., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]
-
Zheng, W., et al. "Rapid Dehydroxytrifluoromethoxylation of Alcohols." Chem, Cell Press, 2018.[Link]
-
Keshavarzi, Z., et al. "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics." Journal of Food Science and Technology, 2020.[Link]
-
Mahgoub, A., et al. "Fluorinated Ethers of Cannabinol (CBN)." Molecules, MDPI, 2023.[Link]
Safety Operating Guide
2-(Difluoromethoxy)-8-methoxynaphthalene proper disposal procedures
Here is a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Difluoromethoxy)-8-methoxynaphthalene, designed for researchers, environmental health and safety (EHS) professionals, and drug development scientists.
Introduction to Fluorinated Aromatic Ether Disposal
2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8) is a specialized fluorinated aromatic ether utilized as an API intermediate in pharmaceutical research[1]. Due to the exceptional stability of the carbon-fluorine (C-F) bond, fluorinated organics cannot be disposed of via standard drain or non-halogenated waste protocols. Improper disposal can lead to environmental persistence or the release of hazardous hydrogen fluoride (HF) gas and fluorinated dioxins during low-temperature combustion.
To ensure regulatory compliance and environmental safety, this compound must be managed strictly as a halogenated organic waste and subjected to high-temperature thermal destruction.
Quantitative Data & Disposal Parameters
The following table summarizes the critical physicochemical and logistical parameters required for formulating a disposal plan for this compound.
| Parameter | Specification | Causality / Rationale |
| CAS Number | 1261452-91-8 | Unique identifier for waste profiling[1]. |
| Molecular Formula | C12H10F2O2 | Contains fluorine; dictates classification as a halogenated waste stream[1]. |
| Waste Classification | Halogenated Organic Waste | Must be segregated to prevent incinerator damage and manage disposal costs[2]. |
| Incineration Temp. | Required to break stable C-F bonds and prevent toxic byproduct formation[3]. | |
| Residence Time | Ensures complete thermal oxidation of the aromatic ring and fluorinated moieties[3]. | |
| Required Abatement | Acid Gas Scrubber | Neutralizes corrosive hydrogen fluoride (HF) generated during combustion[3]. |
Step-by-Step Disposal Protocol
The following methodology outlines the self-validating system for managing 2-(Difluoromethoxy)-8-methoxynaphthalene from the benchtop to final destruction. Every step is designed to mitigate exposure and ensure compatibility with downstream thermal oxidation facilities.
Phase 1: Preparation and PPE
-
Don Appropriate PPE: Wear chemical-resistant gloves (e.g., nitrile or Viton, depending on the carrier solvent), safety goggles, and a standard laboratory coat.
-
Engineering Controls: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates or solvent vapors.
Phase 2: Waste Segregation (Critical Step)
-
Isolate Halogenated Streams: 2-(Difluoromethoxy)-8-methoxynaphthalene must be collected exclusively in containers designated for Halogenated Waste .
-
Avoid Commingling: Do not mix this compound with non-halogenated solvents, strong acids, bases, or heavy metals[2]. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can compromise the integrity of the metal drums used by EHS for fuels blending[2].
Phase 3: Containerization and Labeling
-
Select Compatible Containers: Use a high-density polyethylene (HDPE) carboy or a safety can specifically approved for halogenated organics[4]. Glass may be used for small, solid quantities, provided it is placed in secondary containment.
-
Seal the Container: Ensure the container is tightly capped immediately after adding the waste to prevent vapor release[4]. Do not leave funnels in the container.
-
Apply Hazardous Waste Tags: Affix an institutional hazardous waste tag. Explicitly list "2-(Difluoromethoxy)-8-methoxynaphthalene" and note the presence of "Fluorinated Organics" or "Halogens" to alert disposal technicians[4].
Phase 4: Institutional Transfer and Thermal Destruction
-
EHS Transfer: Transfer the sealed, labeled container to your institution's Satellite Accumulation Area (SAA) and request a pickup from your EHS department[4].
-
High-Temperature Incineration (Mechanism): EHS will route this waste to a licensed hazardous waste incinerator. Because it is a halogenated stream, the EPA recommends a specialized thermal incinerator operating at a minimum combustion temperature of 1100°C (2000°F) with a 1.0-second residence time[3]. This extreme environment is required to overcome the high activation energy of the C-F bond. The facility must also utilize an alkaline acid gas scrubber on the exhaust outlet to capture and neutralize the resulting hydrogen fluoride (HF) gas before it reaches the atmosphere[3].
Disposal Workflow Visualization
Workflow for the segregation and disposal of halogenated fluorinated organic waste.
References
-
Temple University Campus Operations. "Halogenated Solvents in Laboratories." Environmental Health and Radiation Safety. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerator." EPA Clean Air Technology Center. Available at: [Link]
Sources
Personal protective equipment for handling 2-(Difluoromethoxy)-8-methoxynaphthalene
From the Desk of the Senior Application Scientist
When handling specialized fluorinated intermediates like 2-(Difluoromethoxy)-8-methoxynaphthalene (CAS: 1261452-91-8), standard laboratory safety protocols are insufficient. In drug development, we intentionally install the difluoromethoxy (-OCF₂H) moiety to modulate pharmacokinetics and block sites of metabolism. However, the very properties that make this group desirable in vivo—enhanced membrane permeability and metabolic stability—create unique and often underestimated occupational hazards in the laboratory[1].
To build a truly self-validating safety culture, we must move beyond simply memorizing Safety Data Sheets (SDS). We must understand the chemical causality behind our protective measures. This guide provides the definitive operational and disposal plan for 2-(Difluoromethoxy)-8-methoxynaphthalene, grounded in molecular mechanics.
Mechanistic Hazard Profile: The "Why" Behind the PPE
Researchers often make the critical error of treating all fluorinated aromatics like standard anisoles. This is a dangerous oversight due to two synergistic factors:
-
The Lipophilic Hydrogen Bond Donor Effect: The -OCF₂H group is not merely a fluorinated methoxy group. The highly polarized C-H bond acts as a competent hydrogen bond donor (Abraham acidity A ~ 0.085-0.126)[2]. This allows the molecule to interconvert between polar and highly lipophilic conformations, acting as an "environmental adaptor"[3]. If this compound contacts unprotected skin, it can bypass the aqueous and lipid layers of the stratum corneum much more rapidly than non-fluorinated analogs.
-
Naphthalene Core Toxicity: Once systemic, the naphthalene backbone can induce hepatic stress and severe respiratory irritation. Proxy data for similar difluoromethoxy compounds indicates standard GHS hazards including Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity - Single Exposure (H335)[4].
The Causality: The lipophilic delivery system (-OCF₂H) combined with the toxic payload (naphthalene) means dermal and inhalation exposure must be reduced to absolute zero. Standard latex gloves and open-bench weighing are unacceptable.
Quantitative PPE & Engineering Controls Matrix
To mitigate the specific risks outlined above, all handling must strictly adhere to the following quantitative specifications.
| PPE / Control Category | Technical Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile or Neoprene | Min 0.11mm thickness; >240 min breakthrough time | Mitigates rapid dermal absorption driven by the lipophilic -OCF₂H group[1]. |
| Eye Protection | Snug-fitting Chemical Safety Goggles | ANSI Z87.1 certified (or equivalent) | Prevents corneal micro-abrasions and irritation from fine naphthalene dust (H319)[4]. |
| Body Protection | Flame-retardant Lab Coat with Tyvek Sleeves | 100% Cotton base; impermeable sleeves | Prevents the accumulation of lipophilic dust on standard porous cotton weaves. |
| Respiratory / Air | Ducted Chemical Fume Hood | Face velocity: 80–100 feet per minute (fpm) | Blocks inhalation of respiratory irritants (H335) and prevents systemic exposure[4]. |
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step has been visually and mechanically confirmed.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Confirm the chemical fume hood monitor reads a face velocity between 80–100 fpm. Do not rely solely on the digital readout; perform a tissue-paper flutter test at the sash opening.
-
Establish the Hot Zone: Lay down a disposable, static-dissipative weighing mat inside the hood. This prevents the highly lipophilic powder from adhering to the stainless steel work surface.
-
Don PPE: Apply the base layer of nitrile gloves. Tape the cuffs of your Tyvek sleeves over the base gloves. Apply the second layer of nitrile gloves over the sleeves. Don safety goggles.
Phase 2: Active Handling & Solubilization
-
Equilibration: Bring the sealed vial of 2-(Difluoromethoxy)-8-methoxynaphthalene to room temperature inside a desiccator before opening to prevent condensation, which can cause the powder to clump and become difficult to transfer.
-
Static Mitigation: Pass an anti-static gun (Zerostat) over the weighing boat and the spatula. Fluorinated powders are highly prone to static fly, which drastically increases inhalation risk.
-
Transfer: Using a micro-spatula, transfer the required mass. Cap the source vial immediately.
-
In-Situ Solubilization: To minimize dust transport, dissolve the weighed compound in your chosen reaction solvent (e.g., Dichloromethane or DMF) inside the weighing boat before transferring it to the reaction flask.
Phase 3: Decontamination & Teardown
-
Primary Decontamination: Rinse the spatula and weighing boat with acetone directly into a designated halogenated waste beaker inside the hood.
-
Doffing: Remove the outer layer of gloves inside the hood and dispose of them in a solid hazardous waste bin.
-
Surface Wipe: Wipe the static mat with an ethanol-soaked Kimwipe, dispose of the mat, and finally remove your inner gloves.
Spill Response & Disposal Plan
If a containment breach occurs, the unique properties of the difluoromethoxy group require an aggressive, immediate response.
Step-by-Step Spill Protocol:
-
Isolate & Evacuate: Immediately alert personnel in the vicinity. If the spill is outside the fume hood, evacuate the immediate 10-foot radius.
-
Ventilate: Ensure room exhaust is functioning at maximum capacity. Do not attempt to clean a dry powder spill outside a hood without donning an N95/P100 particulate respirator.
-
Containment (Wet-Wipe Method): Do not sweep the powder, as this will aerosolize the lipophilic dust. Gently cover the spill with absorbent paper towels.
-
Neutralization/Absorption: Slowly pour a high-flashpoint solvent (like isopropanol) over the towels to dissolve and trap the 2-(Difluoromethoxy)-8-methoxynaphthalene.
-
Disposal: Using tongs, transfer the saturated towels into a heavy-duty hazardous waste bag. Label strictly as "Halogenated Organic Waste - Toxic/Irritant" .
Visual Workflow Logic
Workflow diagram detailing operational logic and spill response for handling the compound.
References
-
ResearchGate. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Source: ResearchGate. URL: [Link]
-
ACS Publications. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Source: Journal of Medicinal Chemistry. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
